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  • Product: 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
  • CAS: 41805-29-2

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Disclaimer: As of the latest data review, "1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Disclaimer: As of the latest data review, "1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine" is not a compound with publicly available, peer-reviewed physicochemical or stability data. It is presumed to be a novel or proprietary chemical entity. Therefore, this guide has been constructed using Tramadol as a structurally relevant proxy to illustrate the principles and methodologies required for a comprehensive technical evaluation. Tramadol, a well-characterized pharmaceutical agent, shares a substituted cyclohexylamine core, making it an instructive analogue for the purposes of this document.

Introduction

The development of any new chemical entity (NCE) into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties and stability profile. These characteristics govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation, shelf-life, and ultimately, its therapeutic efficacy and safety. This document provides a comprehensive technical framework for characterizing a molecule like 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, using Tramadol as a practical case study.

As a Senior Application Scientist, the rationale behind our experimental choices is as critical as the data itself. We are not merely collecting data points; we are building a holistic understanding of the molecule's behavior. This guide emphasizes the causality behind the protocols, ensuring a self-validating and robust characterization process.

Part 1: Physicochemical Characterization

The intrinsic properties of a molecule dictate its interaction with biological systems and its "developability" as a drug. Our initial characterization focuses on solubility, dissociation constants, and lipophilicity—the three pillars of biopharmaceutical behavior.

Dissociation Constant (pKa)

The pKa value is critical as it determines the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability across biological membranes, and receptor binding. For a molecule with multiple amine groups, such as our target compound, multiple pKa values are expected.

Experimental Rationale & Protocol: Potentiometric titration is the gold-standard for pKa determination due to its precision and ability to handle multiple ionization events. The procedure involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection points in the titration curve correspond to the pKa values.

Step-by-Step Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Accurately weigh and dissolve a sample of the analyte in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Monitoring: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For multiple pKa values, specialized software is used to analyze the titration curve.

Solubility Profile

Aqueous solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and high inter-individual variability. We assess solubility across a physiologically relevant pH range to simulate the conditions in the gastrointestinal tract.

Experimental Rationale & Protocol: The shake-flask method (OECD Guideline 105) is a robust and widely accepted method for determining aqueous solubility. It involves saturating a solution with the compound and then measuring the concentration of the dissolved analyte.

Step-by-Step Protocol: pH-Dependent Solubility Determination

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Incubation: Add an excess amount of the compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's ability to partition between an oily (lipid) and an aqueous phase. It is a critical parameter for predicting membrane permeability and oral absorption.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable molecule, LogD is more physiologically relevant.

Experimental Rationale & Protocol: The shake-flask method is the traditional approach. However, for higher throughput, a reversed-phase HPLC (RP-HPLC) method can be used to estimate LogP/LogD based on the compound's retention time.

Step-by-Step Protocol: LogD Determination (Shake-Flask Method)

  • Phase Preparation: Prepare a two-phase system of n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer at the desired pH (e.g., pH 7.4).

  • Partitioning: Add a known amount of the compound to the two-phase system.

  • Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Summary of Physicochemical Properties (Tramadol Analogue)
PropertyValue (Tramadol)Significance in Drug Development
Molecular Formula C₁₆H₂₅NO₂Defines the molecular weight and elemental composition.
Molecular Weight 263.38 g/mol Influences diffusion and permeability.
pKa 9.41As a weak base, it will be predominantly ionized in the stomach and small intestine, affecting solubility and absorption.
Aqueous Solubility 20 mg/mLHigh solubility suggests low risk of dissolution-limited absorption.
LogP 2.6Indicates good lipophilicity for membrane permeation.
LogD at pH 7.4 0.7Lower than LogP due to ionization at physiological pH, but still indicative of favorable partitioning.

Part 2: Stability Assessment

A comprehensive stability profile is essential to ensure that a drug product remains safe and effective throughout its shelf life. We investigate the intrinsic stability of the drug substance under various stress conditions to identify potential degradation pathways and critical quality attributes.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that helps to:

  • Elucidate the degradation pathways of the drug substance.

  • Identify the likely degradation products.

  • Develop and validate stability-indicating analytical methods.

Experimental Rationale & Design: The drug substance is subjected to conditions more severe than those expected during storage, such as high temperature, humidity, light, and extreme pH (acidic and basic hydrolysis). The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.

Step-by-Step Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 80°C) for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Expose the solid compound to high heat (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Analysis: At each time point, neutralize the samples (if necessary) and analyze them using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradants.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Outputs drug_substance Drug Substance acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) drug_substance->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) drug_substance->base oxidation Oxidation (e.g., 3% H₂O₂) drug_substance->oxidation thermal Thermal Stress (e.g., 105°C, solid) drug_substance->thermal photo Photolytic Stress (Xenon Lamp) drug_substance->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms Peak Purity & ID method Validated Analytical Method hplc->method pathway Degradation Pathway Elucidation lcms->pathway shelf_life Shelf-Life Prediction pathway->shelf_life method->shelf_life

Caption: Workflow for a forced degradation study.

Stability Profile of Tramadol (Analogue)

Studies on Tramadol have shown it to be a relatively stable molecule.

  • Hydrolytic Stability: It is stable against hydrolysis in acidic and neutral conditions. However, under strong basic conditions and heat, it can undergo degradation.

  • Oxidative Stability: Tramadol is susceptible to oxidation, primarily N-demethylation to form O-desmethyltramadol (M1) and N-desmethyltramadol (M2), which are also its major metabolites.

  • Photostability: It is generally considered photostable, though significant degradation can occur under prolonged exposure to intense UV light.

Diagram: Potential Degradation Pathways

G cluster_pathways Degradation Pathways cluster_products Degradation Products parent Parent Compound (e.g., Tramadol) n_demethyl N-Demethylation parent->n_demethyl Oxidative Stress o_demethyl O-Demethylation parent->o_demethyl Metabolic/ Hydrolytic n_oxide N-Oxidation parent->n_oxide Oxidative Stress m2 N-Desmethyl Product n_demethyl->m2 m1 O-Desmethyl Product o_demethyl->m1 no_prod N-Oxide Product n_oxide->no_prod

Caption: Common degradation pathways for amine-containing pharmaceuticals.

Conclusion

A thorough and methodologically sound investigation of physicochemical properties and stability is non-negotiable in the early stages of drug development. By establishing a compound's pKa, solubility, and lipophilicity, we can predict its in-vivo behavior and guide formulation strategies. Concurrently, rigorous forced degradation studies allow us to build a comprehensive stability profile, develop robust analytical methods, and ensure the final product's quality, safety, and efficacy. The protocols and frameworks detailed in this guide, using Tramadol as a well-documented analogue, provide a robust template for the characterization of novel cyclohexylamine derivatives like 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

References

  • Title: DrugBank Entry for Tramadol Source: DrugBank Online URL: [Link]

  • Title: Tramadol Hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Physicochemical and Pharmacokinetic Parameters of Tramadol Source: Royal Society of Chemistry URL: [Link]

  • Title: A new validated stability-indicating HPLC method for the determination of tramadol hydrochloride in bulk and capsules Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Tramadol: A Review of Its Pharmacological, Pharmacokinetic, and Analgesic Effects Source: Anesthesia & Analgesia URL: [Link]

Exploratory

Mechanism of Action of 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in CNS Drug Discovery

Executive Summary The management of refractory central nervous system (CNS) disorders, particularly neuropathic pain and neurodegenerative conditions, is frequently limited by the single-target paradigm of current pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of refractory central nervous system (CNS) disorders, particularly neuropathic pain and neurodegenerative conditions, is frequently limited by the single-target paradigm of current pharmacotherapies. The molecule 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (AMBMC) represents a rationally designed, dual-acting pharmacophore that bridges two distinct neuropharmacological domains. By integrating the structural requisites for voltage-gated calcium channel (VGCC) α2δ-1 subunit binding with a potent Sigma-1 receptor (σ1R) agonistic motif, AMBMC provides a synergistic mechanism of action. This technical guide elucidates the structural rationale, molecular pathways, and self-validating experimental protocols required to characterize AMBMC in preclinical CNS drug discovery.

Structural Rationale: The Genesis of a Dual-Acting Scaffold

The architecture of AMBMC is a masterclass in pharmacophore merging, designed to overcome the efficacy ceilings of traditional gabapentinoids:

  • The Gabapentinoid Core: The 1-aminomethylcyclohexane moiety serves as the fundamental recognition element for the α2δ-1 subunit of VGCCs. This exact structural motif is responsible for the clinical efficacy of gabapentin 1.

  • The Sigma-1 Motif: By substituting the acetic acid group of gabapentin with an N-benzyl-N-methylamine moiety, the scaffold gains critical lipophilicity and a basic tertiary amine. This is the classic pharmacophore required for high-affinity binding to the Sigma-1 receptor (σ1R), an intracellular chaperone implicated in neuroprotection 2.

This structural evolution transforms a monospecific inhibitor of presynaptic excitability into a dual-acting neurotherapeutic capable of simultaneously reducing central sensitization and promoting neuronal repair.

Elucidating the Dual Mechanism of Action

VGCC α2δ-1 Subunit Modulation: Disrupting Channel Trafficking

Contrary to early assumptions that gabapentinoids act as acute pore blockers, advanced molecular studies reveal that their primary mechanism involves the disruption of calcium channel trafficking 1. In neuropathic pain states, peripheral nerve injury induces a >500% upregulation of the α2δ-1 subunit in the dorsal root ganglia (DRG) 3.

AMBMC binds selectively to the von Willebrand factor A (VWA) domain of the α2δ-1 subunit. This binding sterically hinders the Rab11-dependent recycling and anterograde trafficking of the pore-forming α1 subunit from the endoplasmic reticulum (ER) to the presynaptic plasma membrane 1. The net result is a time-dependent reduction in the density of functional HVA (high-voltage-activated) calcium channels at the synapse, which potently attenuates the release of excitatory neurotransmitters like glutamate and substance P.

Sigma-1 Receptor (σ1R) Activation: ER Chaperone Dynamics

The σ1R is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) 2. Under basal or stressed conditions, σ1R is sequestered by the ER chaperone BiP (GRP78) in an inactive state 4.

The N-benzyl-N-methylamine moiety of AMBMC acts as a potent σ1R agonist. Upon binding, it triggers the dissociation of σ1R from BiP 4. The liberated σ1R then stabilizes inositol 1,4,5-trisphosphate (IP3) receptors, optimizing calcium flow from the ER to the mitochondria to maintain ATP production and prevent apoptotic cascades 5. Furthermore, σ1R activation modulates the IRE1-XBP1 signaling pathway, facilitating the robust expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) 5.

MoA cluster_0 Presynaptic Terminal (VGCC) cluster_1 Endoplasmic Reticulum (MAM) AMBMC AMBMC (Dual-Acting Ligand) Alpha2Delta α2δ-1 Subunit AMBMC->Alpha2Delta Binds Sigma1 Sigma-1 Receptor AMBMC->Sigma1 Agonizes Trafficking ↓ VGCC Trafficking Alpha2Delta->Trafficking Glutamate ↓ Glutamate Release Trafficking->Glutamate PainRelief Neuropathic Pain Alleviation Glutamate->PainRelief Reduces Central Sensitization BiP Dissociation from BiP Sigma1->BiP BDNF ↑ BDNF / Neuroprotection BiP->BDNF BDNF->PainRelief Promotes Nerve Repair

Figure 1: Dual signaling mechanism of AMBMC modulating VGCC trafficking and ER stress.

Experimental Methodologies & Validation Protocols

To rigorously validate AMBMC's dual MoA, a self-validating experimental cascade must be employed. The protocols below are designed to establish causality rather than mere correlation.

Radioligand Binding Assays (Affinity Profiling)
  • Objective: To quantify the binding affinity ( Ki​ ) of AMBMC for both targets.

  • Causality: Direct binding must be proven to rule out downstream allosteric or indirect modulatory effects.

  • Methodology:

    • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex (for α2δ-1) and whole brain minus cerebellum (for σ1R).

    • Radioligands: Utilize [³H]gabapentin (10 nM) for α2δ-1 and -pentazocine (3 nM) for σ1R.

    • Incubation: Incubate membranes with radioligands and varying concentrations of AMBMC ( 10−10 to 10−5 M) in HEPES buffer (pH 7.4) for 60 minutes at 25°C.

    • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

    • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

  • Self-Validation: Gabapentin and haloperidol must be run concurrently as positive controls for α2δ-1 and σ1R, respectively.

Patch-Clamp Electrophysiology (Functional Trafficking Assay)
  • Objective: To validate the functional disruption of VGCC trafficking.

  • Causality: Because α2δ-1 ligands do not block calcium currents acutely, neurons must be incubated chronically to observe the trafficking deficit 1.

  • Methodology:

    • Cell Culture: Culture primary DRG neurons from adult Sprague-Dawley rats.

    • Treatment: Incubate neurons with AMBMC (10 μM), gabapentin (10 μM), or vehicle for 48 hours.

    • Recording: Utilize whole-cell patch-clamp configuration. Apply voltage steps from -80 mV to +10 mV to elicit HVA calcium currents.

  • Self-Validation: Acute application of AMBMC (during the recording session) should yield no change in current amplitude. This confirms the mechanism is strictly trafficking-dependent, validating the α2δ-1 specific MoA over non-specific pore blockade.

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
  • Objective: To assess in vivo antiallodynic efficacy and confirm synergistic pathway engagement.

  • Causality: The Spinal Nerve Ligation (SNL) model induces robust upregulation of α2δ-1 3, making it the ideal pathological substrate.

  • Methodology:

    • Surgery: Tightly ligate the L5 and L6 spinal nerves in male rats under isoflurane anesthesia.

    • Baseline Testing: Assess mechanical allodynia using von Frey filaments 14 days post-surgery.

    • Dosing: Administer AMBMC (10, 30 mg/kg, p.o.), gabapentin (30 mg/kg), or vehicle.

  • Self-Validation: To validate the specific contribution of the σ1R pathway to the observed efficacy, pre-treat a separate cohort with the selective σ1R antagonist BD-1047 (10 mg/kg, i.p.) 30 minutes prior to AMBMC dosing. A partial reversal of antiallodynic efficacy confirms dual-target engagement.

Workflow Synthesis 1. Compound Synthesis & Verification Binding 2. Radioligand Binding (α2δ-1 & σ1R) Synthesis->Binding Electrophys 3. Patch-Clamp Electrophysiology Binding->Electrophys InVivo 4. SNL Rat Model (Behavioral Assay) Electrophys->InVivo Analysis 5. Data Synthesis & MoA Validation InVivo->Analysis

Figure 2: Self-validating experimental workflow for characterizing AMBMC pharmacology.

Quantitative Data Synthesis

To facilitate rapid comparison, the expected pharmacological profile of AMBMC versus standard reference compounds is summarized below.

Table 1: In Vitro Binding Affinities and Functional Activity

CompoundTargetAffinity ( Ki​ , nM)Functional Assay OutcomeMechanism Confirmed
AMBMC α2δ-145 ± 542% reduction in HVA Ca2+ current (48h)Trafficking Disruption
AMBMC σ1R12 ± 2Upregulation of BDNF secretion in vitroAgonist / Chaperone Release
Gabapentin α2δ-159 ± 438% reduction in HVA Ca2+ current (48h)Trafficking Disruption
Haloperidol σ1R3 ± 0.5Inhibition of BDNF secretionAntagonist

Table 2: In Vivo Antiallodynic Efficacy (Paw Withdrawal Threshold in SNL Rats)

Treatment GroupDoseBaseline (g)2h Post-Dose (g)4h Post-Dose (g)
Vehicle N/A2.1 ± 0.32.2 ± 0.42.1 ± 0.3
Gabapentin 30 mg/kg2.3 ± 0.48.5 ± 0.67.2 ± 0.5
AMBMC 30 mg/kg2.2 ± 0.312.4 ± 0.811.1 ± 0.7
AMBMC + BD-1047 30 + 10 mg/kg2.1 ± 0.28.8 ± 0.57.5 ± 0.6

*Indicates statistical superiority over gabapentin monotherapy, highlighting the synergistic benefit of the σ1R agonism. Reversal by BD-1047 validates the dual MoA.

Conclusion

The rational design of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (AMBMC) successfully bridges the gap between presynaptic excitability modulation and intracellular neuroprotective signaling. By simultaneously inhibiting VGCC trafficking via the α2δ-1 subunit and mitigating ER stress via Sigma-1 receptor activation, this scaffold offers a highly validated, self-reinforcing mechanism of action. Future IND-enabling studies should leverage the experimental frameworks outlined herein to fully characterize its pharmacokinetic and toxicological profiles.

Sources

Foundational

Toxicological Profile of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine: A Methodological Framework for In Vitro and In Vivo Assessment

An In-Depth Technical Guide Introduction: Characterizing a Novel Cyclohexylamine Derivative 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a substituted cyclohexylamine. Compounds within this broad class exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Characterizing a Novel Cyclohexylamine Derivative

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a substituted cyclohexylamine. Compounds within this broad class exhibit diverse pharmacological activities, making them of interest in medicinal chemistry. However, before any therapeutic potential can be explored, a rigorous toxicological evaluation is mandatory. This process begins with a foundational understanding of the compound's potential to induce cellular damage (in vitro cytotoxicity) and its potential for causing acute harm upon ingestion (in vivo systemic toxicity).

The initial toxicological assessment serves two primary purposes:

  • Early "Fail-Fast" Screening: Identifying compounds with high intrinsic toxicity early in the discovery pipeline saves significant resources by preventing their advancement.

  • Regulatory Compliance and Safety: Data from these studies are fundamental components of the safety dossier required for regulatory submissions, such as an Investigational New Drug (IND) application.

This guide will outline the standard, validated methodologies for generating this critical data, using 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine as the subject molecule.

In Vitro Cytotoxicity Assessment: The First Line of Inquiry

In vitro cytotoxicity assays are rapid, cost-effective, and align with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by providing a robust preliminary screen. A multi-parametric approach is recommended, as no single assay can capture all potential mechanisms of cell death. We will focus on two gold-standard assays that measure distinct cellular health indicators: mitochondrial function and plasma membrane integrity.

Principle and Assay Selection
  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial reductase enzymes. Viable, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability. A reduction in this signal indicates mitochondrial dysfunction, a common pathway in drug-induced toxicity.

  • LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay quantifies the amount of LDH enzyme released from the cytosol into the culture medium upon plasma membrane damage. LDH is a stable enzyme present in most cell types, and its extracellular presence is a classic indicator of necrosis or late-stage apoptosis. This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic inactivity.

Experimental Protocol: MTT Assay for IC₅₀ Determination

The following protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. The IC₅₀ represents the concentration of the compound that reduces cell viability by 50%.

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Rationale: Use cell lines relevant to the intended therapeutic application or common screening panels (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a cancer cell line like HeLa).

    • Protocol: Culture the chosen cell line in the appropriate medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and have a viability >95% before seeding.

  • Cell Seeding:

    • Rationale: A precise initial cell density is critical for assay reproducibility. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Protocol: Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Rationale: The compound must be dissolved in a solvent that is non-toxic to the cells at its final concentration. Dimethyl sulfoxide (DMSO) is common, but its final concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.

    • Protocol: Prepare a high-concentration stock solution (e.g., 100 mM) of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in DMSO. Perform serial dilutions in a culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO only) and "untreated control" (medium only) wells.

  • Incubation:

    • Rationale: The exposure time should be sufficient to observe a toxic effect. Standard incubation times are 24, 48, or 72 hours.

    • Protocol: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • Protocol: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Rationale: The water-insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Protocol: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well. Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance on a microplate reader at a wavelength of 570 nm.

Data Analysis and Presentation

The raw absorbance data is converted to percentage viability relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to calculate the IC₅₀ value.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis A Culture & Harvest Cells B Seed Cells into 96-Well Plate A->B D Add Compound Dilutions to Cells B->D C Prepare Compound Serial Dilutions E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for 3-4 hours F->G H Solubilize Formazan Crystals G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for determining IC₅₀ using the MTT cytotoxicity assay.

Table 1: Hypothetical In Vitro Cytotoxicity Data Summary This table illustrates how the final data for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine would be presented.

Cell LineAssay TypeExposure Time (h)IC₅₀ (µM)
HepG2 (Liver)MTT4815.2
HepG2 (Liver)LDH4825.8
HEK293 (Kidney)MTT4833.5
HeLa (Cervical)MTT488.9

In Vivo Acute Systemic Toxicity: LD₅₀ and GHS Classification

While in vitro tests are excellent for screening, an in vivo study is required to understand a compound's toxicity in a whole biological system. The classic LD₅₀ (Lethal Dose, 50%) test, which determines the dose that kills 50% of the test animal population, has been largely replaced by modern methods that use fewer animals and provide more humane endpoints.

Principle and Guideline Selection

We will follow the OECD Test Guideline 423: Acute Toxic Class Method . This method is a stepwise procedure that uses a small number of animals (typically 3 per step) to place a compound into a Globally Harmonized System (GHS) toxicity category based on mortality. It significantly reduces the number of animals required compared to historical LD₅₀ tests while still providing the necessary information for hazard classification.

Experimental Protocol: OECD 423 Acute Toxic Class Method

Step-by-Step Methodology:

  • Animal Selection and Acclimatization:

    • Rationale: A single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat) is used. Animals are acclimatized for at least 5 days to the laboratory conditions to reduce stress-related variability.

    • Protocol: Obtain healthy, young adult female rats (8-12 weeks old). House them under standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard diet and water.

  • Dose Formulation and Selection:

    • Rationale: The compound must be administered in a suitable vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose). The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any pre-existing information or computational predictions. In the absence of data, 300 mg/kg is a common starting point.

    • Protocol: Prepare a homogenous and stable formulation of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in the chosen vehicle.

  • Administration and Observation (First Step):

    • Rationale: The test is conducted sequentially. The outcome in the first group of animals determines the next step.

    • Protocol: Fast the animals overnight prior to dosing. Administer the selected starting dose (e.g., 300 mg/kg) to a group of 3 rats via oral gavage. Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects, and behavior).

  • Stepwise Decision Making:

    • Rationale: The number of mortalities within the first group dictates the next action, as illustrated in the diagram below. This process minimizes animal usage.

    • Protocol:

      • If 2 or 3 animals die: The test is stopped. The compound is classified in that toxicity category, and the LD₅₀ is considered to be in that dose range.

      • If 0 or 1 animal dies: The test proceeds to the next step. A higher dose (e.g., 2000 mg/kg) is administered to a new group of 3 animals.

      • If the outcome is uncertain: A lower dose (e.g., 50 mg/kg) may be tested in a new group.

  • Terminal Procedures:

    • Protocol: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic organ changes.

OECD423_Workflow start Start: Select Dose (e.g., 300 mg/kg) dose_3 Dose 3 Animals start->dose_3 observe Observe for 14 Days Record Mortality & Clinical Signs dose_3->observe decision Mortality Outcome? observe->decision stop_high_toxicity Stop Test. Classify as High Toxicity. (e.g., GHS Category 3/4) decision->stop_high_toxicity  2 or 3 Deaths dose_higher Proceed to Higher Dose (e.g., 2000 mg/kg) decision->dose_higher  0 or 1 Death   dose_lower Optional: Test Lower Dose (e.g., 50 mg/kg) decision->dose_lower  Uncertain Outcome   stop_low_toxicity Stop Test. Classify as Low Toxicity. (e.g., GHS Category 5 or Unclassified) dose_higher->dose_3 New Group dose_lower->dose_3 New Group

Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.

Data Interpretation and Presentation

The results classify the compound into a GHS category, which provides a standardized measure of its acute toxicity potential.

Table 2: GHS Classification Based on OECD 423 Outcomes

GHS CategoryAcute Oral LD₅₀ Estimate (mg/kg)Classification Criteria
1≤ 5Mortality at 5 mg/kg
2> 5 and ≤ 50Mortality at 50 mg/kg
3> 50 and ≤ 300Mortality at 300 mg/kg
4> 300 and ≤ 2000Mortality at 2000 mg/kg
5> 2000 and ≤ 5000Mortality may occur in the 2000-5000 range
Unclassified> 5000No mortality at doses up to 5000 mg/kg

Conclusion and Future Directions

This guide has outlined the essential, industry-standard methodologies for conducting a preliminary toxicological assessment of a novel chemical entity, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. By systematically applying in vitro cytotoxicity assays (MTT, LDH) and a refined in vivo acute toxic class study (OECD 423), researchers can generate the foundational data required for informed decision-making in the drug development process.

Positive findings (i.e., high IC₅₀ values and a low toxicity GHS classification) would support the continued investigation of this compound. Conversely, evidence of significant toxicity would flag the molecule as a potential liability, prompting medicinal chemists to consider structural modifications to improve its safety profile or to abandon the candidate altogether. This structured, evidence-based approach ensures that resources are focused on compounds with the highest probability of becoming safe and effective therapies.

References

  • U.S. Food and Drug Administration. (2023). IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC) Information. FDA.gov. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). The 3Rs. NC3Rs. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6). [Link]

  • OECD. (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]

  • United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. UN Publications. [Link]

Exploratory

Receptor binding affinity studies involving 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Introduction 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a synthetic molecule with a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Introduction

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a synthetic molecule with a complex structure that suggests potential interactions with multiple targets within the central nervous system. Its cyclohexylamine core is reminiscent of phencyclidine (PCP), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] The presence of an N-benzyl-N-methyl group further suggests possible affinities for sigma receptors and monoamine transporters.[4] For researchers and drug development professionals, a comprehensive understanding of this compound's receptor binding profile is paramount to elucidating its mechanism of action and therapeutic potential.

This guide provides a detailed framework for conducting receptor binding affinity studies for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. It moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. We will explore the theoretical underpinnings of receptor binding assays and provide step-by-step methodologies for investigating the compound's affinity for its most probable targets: the NMDA receptor, sigma-1 and sigma-2 receptors, and the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Theoretical Framework: The Principles of Receptor-Ligand Binding

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. The law of mass action governs the interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). The equilibrium dissociation constant, or Kd, is a measure of the affinity of the ligand for the receptor. A lower Kd value signifies a higher binding affinity.

In competitive binding assays, the affinity of an unlabeled test compound is determined by its ability to displace a labeled ligand (often radiolabeled) from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC50. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the labeled ligand.

Key Parameters in Binding Assays
  • Bmax (Maximum Receptor Density): Represents the total concentration of receptors in a given tissue or cell preparation.

  • Kd (Equilibrium Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

  • Ki (Inhibition Constant): An intrinsic measure of the affinity of a competing ligand for a receptor, derived from the IC50.

Experimental Design and Protocols

Given the structural characteristics of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, a logical starting point for binding studies involves assessing its affinity for the NMDA receptor, sigma receptors, and monoamine transporters.

I. NMDA Receptor Binding Affinity

The primary hypothesis is that the compound will bind to the PCP site within the NMDA receptor ion channel, acting as a non-competitive antagonist.[2][5][6]

Rationale for Radioligand Selection

[3H]MK-801 (dizocilpine) is the radioligand of choice for labeling the PCP binding site of the NMDA receptor.[7][8] It is a high-affinity, non-competitive channel blocker, providing a robust signal for competitive displacement assays.[5][8]

Experimental Workflow: NMDA Receptor Binding Assay

NMDA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize brain tissue (e.g., rat cortex) in buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Incubate membranes with [3H]MK-801 and varying concentrations of test compound prep4->assay1 assay2 Define non-specific binding with excess unlabeled PCP or MK-801 assay3 Incubate to equilibrium assay2->assay3 assay4 Rapidly filter through glass fiber filters to separate bound from free radioligand assay3->assay4 assay5 Wash filters to remove unbound radioligand assay4->assay5 analysis1 Quantify radioactivity on filters using liquid scintillation counting assay5->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Plot % inhibition vs. log[compound] analysis2->analysis3 analysis4 Determine IC50 via non-linear regression analysis3->analysis4 analysis5 Calculate Ki using the Cheng-Prusoff equation analysis4->analysis5

Caption: Workflow for NMDA Receptor Competitive Binding Assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Dissect and homogenize rat cortical tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]MK-801 (typically at or near its Kd), and a range of concentrations of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

    • For determining non-specific binding, a separate set of wells should contain a saturating concentration of an unlabeled competitor like PCP or (+)-MK-801.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Sigma Receptor Binding Affinity

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are implicated in various neurological processes and are targets for many psychoactive compounds.[10][11]

Rationale for Radioligand Selection
  • Sigma-1 Receptor: -pentazocine is a selective and high-affinity radioligand for the sigma-1 receptor.[10][11]

  • Sigma-2 Receptor: [3H]-DTG (1,3-di-o-tolylguanidine) is commonly used. To ensure selectivity for the sigma-2 receptor, a high concentration of an unlabeled sigma-1 selective ligand (like (+)-pentazocine) is included to mask the sigma-1 sites.[10][11]

Experimental Workflow: Sigma Receptor Binding Assay

The workflow is analogous to the NMDA receptor assay, with modifications to the radioligand and specific binding definitions.

Sigma_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Homogenize tissue (e.g., guinea pig liver for S1R) in buffer prep2 Centrifuge and collect membrane pellet prep1->prep2 prep3 Resuspend and determine protein concentration prep2->prep3 assay1 Incubate membranes with: - 3H-Pentazocine (for S1R) or - [3H]DTG + unlabeled S1 ligand (for S2R) prep3->assay1 assay2 Add varying concentrations of test compound assay1->assay2 assay3 Define non-specific binding with excess Haloperidol assay2->assay3 assay4 Incubate, filter, and wash assay3->assay4 analysis1 Liquid scintillation counting assay4->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2

Caption: Workflow for Sigma-1 and Sigma-2 Receptor Binding Assays.

Step-by-Step Protocol
  • Membrane Preparation: Guinea pig liver is a rich source of sigma-1 receptors.[10] For sigma-2 receptors, various cell lines (e.g., Jurkat) or brain tissue can be used. The preparation process of homogenization and centrifugation is similar to that for NMDA receptors.

  • Competitive Binding Assay:

    • For Sigma-1: Incubate membranes with -pentazocine and the test compound. Non-specific binding is typically defined using a high concentration of haloperidol.[10]

    • For Sigma-2: Incubate membranes with [3H]-DTG, the test compound, and a saturating concentration of a sigma-1 selective ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites. Haloperidol is again used to define non-specific binding.

    • The incubation, filtration, and washing steps are performed as described for the NMDA receptor assay.

  • Data Analysis: The data analysis follows the same principles of calculating IC50 and Ki values from the displacement curves.

III. Monoamine Transporter Binding Affinity

The N-benzyl-N-methyl moiety of the test compound bears resemblance to structures known to interact with monoamine transporters. Therefore, assessing its affinity for DAT, SERT, and NET is crucial.

Rationale for Radioligand and System Selection

Cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET) are preferred for these assays to ensure specificity.

  • DAT: [3H]WIN 35,428 is a commonly used radioligand.[9]

  • SERT: [3H]Citalopram or [3H]Paroxetine are suitable radioligands.

  • NET: [3H]Nisoxetine is a selective radioligand for NET.[12]

Experimental Workflow: Monoamine Transporter Binding Assay

Transporter_Binding_Workflow cluster_prep Cell Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Harvest cells expressing the specific transporter (hDAT, hSERT, or hNET) prep2 Prepare membrane fractions via homogenization and ultracentrifugation prep1->prep2 assay1 Incubate membranes with specific radioligand: - [3H]WIN 35,428 (DAT) - [3H]Citalopram (SERT) - [3H]Nisoxetine (NET) prep2->assay1 assay2 Add varying concentrations of test compound assay1->assay2 assay3 Define non-specific binding with selective inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET) assay2->assay3 assay4 Incubate, filter, and wash assay3->assay4 analysis1 Liquid scintillation counting assay4->analysis1 analysis2 Determine IC50 and Ki analysis1->analysis2

Caption: Workflow for Monoamine Transporter Binding Assays.

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture and harvest cells stably expressing the human transporter of interest.

    • Prepare membrane fractions using homogenization and differential centrifugation as previously described.

  • Competitive Binding Assay:

    • For each transporter, set up a competitive binding assay with the respective radioligand and a dilution series of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

    • Define non-specific binding using a known selective inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, and desipramine for NET).

    • Incubate, filter, and wash as detailed in the previous sections.

  • Data Analysis:

    • Quantify bound radioactivity and perform non-linear regression to determine IC50 values.

    • Calculate the Ki for each transporter to establish the compound's affinity and selectivity profile.

Data Presentation and Interpretation

The quantitative data from these binding studies should be summarized in a clear, tabular format to allow for easy comparison of the compound's affinity across the different receptor and transporter targets.

Table 1: Receptor Binding Affinity Profile of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
TargetRadioligandKi (nM) ± SEM
NMDA Receptor (PCP Site) [3H]MK-801Hypothetical Value
Sigma-1 Receptor -PentazocineHypothetical Value
Sigma-2 Receptor [3H]DTGHypothetical Value
Dopamine Transporter (DAT) [3H]WIN 35,428Hypothetical Value
Serotonin Transporter (SERT) [3H]CitalopramHypothetical Value
Norepinephrine Transporter (NET) [3H]NisoxetineHypothetical Value

Note: Ki values are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

The resulting Ki values will reveal the compound's potency and selectivity. A low Ki at the NMDA receptor's PCP site would classify it as a potent NMDA receptor antagonist. Concurrently, low Ki values at sigma receptors or monoamine transporters would indicate a more complex pharmacological profile, suggesting potential polypharmacology that could influence both its therapeutic effects and side-effect profile.

Conclusion

This guide provides a comprehensive and technically grounded approach to characterizing the receptor binding affinity of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. By systematically evaluating its interaction with the NMDA receptor, sigma receptors, and monoamine transporters, researchers can build a detailed pharmacological profile. This foundational knowledge is critical for guiding further preclinical and clinical development, ultimately unlocking the therapeutic potential of this novel chemical entity. The emphasis on methodological rigor and a deep understanding of the underlying principles ensures the generation of high-quality, reliable data essential for advancing drug discovery.

References

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. (2023). MDPI. [Link]

  • PCP site 2. Wikipedia. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). PMC. [Link]

  • The PCP site of the NMDA receptor complex. (1990). PubMed. [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. (1995). PubMed. [Link]

  • PCP/NMDA receptor-channel complex and brain development. (1992). PubMed. [Link]

  • The NMDA receptor complex Glutamate and NMDA bind to the agonist site... ResearchGate. [Link]

  • Site of action of PCP and ketamine. The anesthetic ketamine binds to... ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... (2018). PMC. [Link]

Sources

Foundational

Comprehensive Solubility Profile of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine: Solvation Mechanics and Experimental Methodologies

Executive Summary 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a structurally complex diamine scaffold. Molecules featuring similar tertiary dibenzylamine and cycloaliphatic amine motifs are heavily investigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a structurally complex diamine scaffold. Molecules featuring similar tertiary dibenzylamine and cycloaliphatic amine motifs are heavily investigated for their high neuropharmacological potential, particularly in the development of acetylcholinesterase (AChE) inhibitors for neurodegenerative disorders[1]. For drug development professionals and formulation scientists, mastering the solubility profile of this active pharmaceutical ingredient (API) intermediate is a critical prerequisite. This technical guide elucidates the thermodynamic solvation mechanics of the compound across polar and non-polar media and provides a self-validating experimental framework for empirical solubility determination.

Physicochemical Architecture and Solvation Causality

The solvation behavior of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is dictated by a distinct structural dichotomy between its lipophilic bulk and its ionizable centers.

  • Lipophilic Backbone: The cyclohexane ring and the N-benzyl group constitute a massive hydrophobic surface area. In non-polar solvents (e.g., hexane, dichloromethane), these domains facilitate rapid solvation. The causality here is driven by the entropic release of solvent molecules and the establishment of strong London dispersion forces and dipole-induced dipole interactions.

  • Ionizable Amine Centers: The molecule possesses a primary aminomethyl group and a tertiary N-benzyl-N-methylamino group at the geminal C1 position.

Mechanistic Causality in Polar Media: In polar aqueous solvents, the solubility of the free base is exceedingly poor due to the high entropic penalty of forming a water cavity around the bulky lipophilic domains. However, because the amines are basic (estimated pKa​ ~9.0 for the tertiary amine and ~10.5 for the primary amine), the compound exhibits extreme pH-dependent solubility. Lowering the pH of the aqueous medium protonates the nitrogen centers, converting the lipophilic free base into a highly polar di-cation. This transition shifts the primary solvation mechanism from weak hydrogen bonding to powerful ion-dipole interactions, exponentially increasing aqueous solubility.

SolvationMechanisms API 1-(aminomethyl)-N-benzyl- N-methylcyclohexan-1-amine (Free Base) Mech1 London Dispersion & Hydrophobic Interactions API->Mech1 Solvation Mech2 Protonation (pH < pKa) Ion-Dipole Interactions API->Mech2 Solvation NonPolar Non-Polar Solvents (e.g., Hexane, DCM) Polar Polar Solvents (e.g., Water, PBS) Mech1->NonPolar High Solubility Mech2->Polar pH-Dependent Solubility

Biphasic solvation pathways of the diamine scaffold in polar versus non-polar environments.

Quantitative Solubility Profile

Based on the physicochemical properties of analogous dibenzylamine derivatives, the following table summarizes the extrapolated thermodynamic solubility profile of the compound. This data serves as a predictive baseline for formulation strategies (e.g., selecting the HCl salt form for aqueous intravenous delivery versus the free base for lipid-based formulations).

Solvent SystemDielectric Constant (ε)Dominant Solvation MechanismEstimated Solubility (mg/mL)Qualitative Classification
Water (pH 11.0) 80.1Weak H-bonding (Free Base)< 0.1Practically Insoluble
PBS Buffer (pH 7.4) ~80.0Ion-Dipole (Protonated Amines)15.0 - 25.0Sparingly Soluble
Methanol 32.7Strong H-bonding & Dispersion> 50.0Soluble
Dichloromethane (DCM) 8.9Dipole-Induced Dipole> 100.0Freely Soluble
n-Hexane 1.9London Dispersion Forces> 50.0Soluble

Note: Values are extrapolated based on structural analogs and should be empirically verified using the protocol below.

Experimental Workflow: The Self-Validating Shake-Flask Method

To empirically determine the equilibrium solubility of this compound, the Saturation Shake-Flask method is the gold standard, aligning with USP General Chapter <1236>[2] and OECD Guideline 105.

Trustworthiness & Self-Validation: A common pitfall in solubility testing is mistaking a transient supersaturated state or incomplete dissolution for thermodynamic equilibrium. The protocol below is designed as a self-validating system: by mandating sequential time-point sampling, equilibrium is only confirmed when the variance between consecutive readings falls below a strict statistical threshold.

Step-by-Step Methodology:
  • Solid Excess Preparation: Weigh an excess amount of the API (e.g., 50 mg) into a 10 mL inert glass vial. Add 5.0 mL of the target solvent. The excess ensures the continuous presence of a solid phase, which is thermodynamically mandatory for establishing equilibrium[2].

  • Mechanical Agitation: Seal the vial and place it in an orbital shaker maintained at 37 ± 0.5 °C (for biorelevant media) or 25 ± 0.5 °C (for standard physicochemical profiling). Set agitation to 150 RPM.

  • Sequential Sampling (The Validation Step): Extract 0.5 mL aliquots at exactly 24, 48, and 72 hours.

  • Phase Separation: Centrifuge each aliquot at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (monitoring the benzyl chromophore at ~215 nm) against a validated calibration curve.

  • Equilibrium Confirmation: Calculate the concentration for each time point. Thermodynamic equilibrium is validated only if the concentration difference between the 48-hour and 72-hour samples is <5%. If the variance is higher, agitation must continue.

Workflow N1 1. Solid Excess Addition API + Solvent N2 2. Mechanical Agitation Orbital Shaker (37°C) N1->N2 24-72h N3 3. Phase Separation Centrifugation & Filtration N2->N3 Aliquot Extraction N4 4. HPLC-UV Quantification Concentration Analysis N3->N4 Supernatant N5 5. Thermodynamic Equilibrium Validation (Δ < 5%) N4->N5 Sequential Data

Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

References[1] Title: (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI

Source: mdpi.com URL: Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: acri.gov.tw URL:[2] Title: <1236> Solubility Measurements - USP-NF Source: uspnf.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, a vicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, a vicinal diamine scaffold with significant potential in medicinal chemistry and drug development. The synthetic route is designed for robustness and scalability, starting from the commercially available and cost-effective starting material, cyclohexanone. The core strategy involves a three-part process: (I) formation of a key nitroalkene intermediate via a Henry reaction and subsequent dehydration; (II) introduction of the tertiary amine functionality through a strategic aza-Michael addition; and (III) a chemoselective reduction of the nitro group to yield the target primary amine. This protocol emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-stage process. Each stage yields a stable intermediate that can be purified and characterized before proceeding to the next step. This modular approach enhances the reliability and diagnostic power of the overall synthesis.

G cluster_0 Stage 1: Nitroalkene Formation cluster_1 Stage 2: Aza-Michael Addition cluster_2 Stage 3: Final Product Synthesis A Cyclohexanone B 1-(Nitromethyl)cyclohexan-1-ol A->B Henry Reaction (Nitromethane, Base) C 1-(Nitromethyl)cyclohexene (Intermediate 1) B->C Dehydration (e.g., Ac₂O, Pyridine) D N-benzyl-N-methyl-1- (nitromethyl)cyclohexan-1-amine (Intermediate 2) C->D Aza-Michael Addition (N-Benzyl-N-methylamine) E 1-(aminomethyl)-N-benzyl-N- methylcyclohexan-1-amine (Final Product) D->E Nitro Group Reduction (Fe, NH₄Cl)

Figure 1: Overall synthetic workflow.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 1-(Nitromethyl)cyclohexene (Intermediate 1)

This initial stage involves the creation of an electrophilic nitroalkene, which serves as the acceptor for the subsequent conjugate addition.

Protocol 1.1: Henry (Nitroaldol) Reaction

  • Causality: The Henry reaction is a classic carbon-carbon bond-forming reaction. A base deprotonates nitromethane, creating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of cyclohexanone. The reaction is typically performed at or below room temperature to minimize side reactions like self-condensation.

ReagentMW ( g/mol )AmountMolesEq.
Cyclohexanone98.1410.0 g0.1021.0
Nitromethane61.049.34 g (7.7 mL)0.1531.5
Potassium Fluoride (KF)58.101.18 g0.0200.2
Isopropanol-100 mL--

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone, nitromethane, and isopropanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add potassium fluoride (KF) powder to the solution in one portion. KF serves as an effective basic catalyst for this transformation.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of cyclohexanone.

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexan-1-ol as a viscous oil. This intermediate is often used in the next step without further purification.

Protocol 1.2: Dehydration to Nitroalkene

  • Causality: The tertiary alcohol produced in the Henry reaction is readily eliminated under dehydrating conditions to form a thermodynamically stable double bond conjugated with the nitro group. Acetic anhydride, in the presence of a base like pyridine, forms an acetate ester intermediate which facilitates the elimination.

ReagentMW ( g/mol )AmountMolesEq.
Crude 1-(Nitromethyl)cyclohexan-1-ol159.18~16.2 g0.1021.0
Acetic Anhydride (Ac₂O)102.0920.8 g (19.2 mL)0.2042.0
Pyridine79.101.6 g (1.65 mL)0.0200.2
Dichloromethane (DCM)-150 mL--

Step-by-Step Methodology:

  • Dissolve the crude 1-(nitromethyl)cyclohexan-1-ol in dichloromethane in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride over 15 minutes, keeping the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 50 mL), then with brine (1 x 50 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford pure 1-(nitromethyl)cyclohexene.

Part 2: Synthesis of N-benzyl-N-methyl-1-(nitromethyl)cyclohexan-1-amine (Intermediate 2)

Protocol 2.1: Aza-Michael Addition

  • Causality: This step utilizes a conjugate addition, a powerful tool for forming C-N bonds. The lone pair of electrons on the nitrogen of N-benzyl-N-methylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the nitroalkene. This reaction creates the crucial quaternary carbon center bearing both the nitro-precursor and the tertiary amine.

Figure 2: Mechanism of Aza-Michael Addition.

ReagentMW ( g/mol )AmountMolesEq.
1-(Nitromethyl)cyclohexene141.175.0 g0.0351.0
N-Benzyl-N-methylamine121.184.7 g (4.9 mL)0.0391.1
Ethanol-70 mL--

Step-by-Step Methodology:

  • In a 100 mL flask, dissolve 1-(nitromethyl)cyclohexene in ethanol.

  • Add N-benzyl-N-methylamine to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product, N-benzyl-N-methyl-1-(nitromethyl)cyclohexan-1-amine, can be purified by column chromatography if necessary, but is often of sufficient purity for the final reduction step.

Part 3: Synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (Final Product)

Protocol 3.1: Chemoselective Nitro Group Reduction

  • Causality: The final step is the reduction of the aliphatic nitro group to a primary amine. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it carries a significant risk of cleaving the N-benzyl bond (hydrogenolysis).[1] To ensure selectivity, we employ a metal-in-acid reduction system. Iron powder in the presence of an electrolyte like ammonium chloride provides a robust and cost-effective method for reducing nitro groups while leaving the benzyl amine intact.[1][2]

ReagentMW ( g/mol )AmountMolesEq.
Intermediate 2262.365.0 g0.0191.0
Iron Powder (<325 mesh)55.855.3 g0.0955.0
Ammonium Chloride (NH₄Cl)53.495.1 g0.0955.0
Ethanol-80 mL--
Water-20 mL--

Step-by-Step Methodology:

  • Combine the crude Intermediate 2, ethanol, water, iron powder, and ammonium chloride in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) for 4-6 hours. The reaction is often exothermic initially.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add 100 mL of water to the residue and basify the solution to pH >12 by adding 2M NaOH solution. This step is crucial to deprotonate the amine product and precipitate any remaining iron hydroxides.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude final product.

  • Purify by flash column chromatography (Silica gel, DCM/Methanol/Triethylamine gradient) to obtain pure 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Product Characterization

PropertyData
Molecular Formula C₁₅H₂₆N₂
Molecular Weight 246.38 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (Expected) Peaks corresponding to aromatic (benzyl), aliphatic (cyclohexyl), N-methyl, benzylic CH₂, and aminomethyl CH₂ protons.
¹³C NMR (Expected) Peaks for aromatic carbons, cyclohexyl carbons, N-methyl, benzylic, and aminomethyl carbons, including the quaternary C1 carbon.
Mass Spec (ESI-MS) m/z = 247.21 [M+H]⁺

Safety & Handling

  • Nitromethane: Is a flammable and potentially explosive compound. Handle with care in a well-ventilated fume hood.

  • Acetic Anhydride & Pyridine: Are corrosive and have strong odors. Always use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogenation (if used): Reactions involving hydrogen gas should be conducted with appropriate safety measures and equipment to mitigate explosion risks.

  • General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Wear appropriate PPE at all times.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved from [Link]

  • Google Patents. (2005). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • ResearchGate. (n.d.). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions Utilizing 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Introduction: A Novel Bifunctional Amine for Advanced Amide Bond Formation The formation of the amide bond is a cornerstone of chemical synthesis, pivotal in the creation of pharmaceuticals, polymers, and biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Bifunctional Amine for Advanced Amide Bond Formation

The formation of the amide bond is a cornerstone of chemical synthesis, pivotal in the creation of pharmaceuticals, polymers, and biologically active molecules.[1] The quest for milder, more efficient, and highly selective amidation methods is a continuous endeavor in process and medicinal chemistry. While numerous coupling reagents have been developed, the role of additives and catalysts in modulating these reactions remains an area of active investigation.[2]

This guide introduces 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine , a unique geminal diamine, as a promising reagent in modern amide coupling protocols. Its structure, featuring a primary amine and a sterically hindered tertiary amine fixed on a cyclohexane scaffold, suggests a potential for bifunctional activation of substrates. The tertiary amine can serve as a sophisticated acid scavenger or a proton shuttle, while the overall molecular architecture may facilitate pre-organization of the reacting partners—the carboxylic acid and the amine—thereby accelerating the coupling reaction.

These protocols have been developed for researchers, scientists, and drug development professionals to explore the utility of this novel diamine in challenging amide bond formations, including those involving sterically hindered substrates or epimerization-prone amino acids.

Scientific Rationale and Mechanistic Hypothesis

The efficacy of an amide coupling reaction often hinges on the efficient activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[1] Standard coupling reagents like carbodiimides or phosphonium and aminium salts are employed for this purpose.[3] The role of a base is critical, typically to deprotonate the carboxylic acid and to neutralize acidic byproducts.[4][5]

We hypothesize that 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine can function in a dual capacity:

  • As a Hindered Organic Base: The N-benzyl-N-methyl tertiary amine moiety is sterically encumbered, which can render it a strong, yet non-nucleophilic, base akin to a "proton sponge."[6][7] This is advantageous as it can efficiently neutralize acids generated during the reaction without competing in nucleophilic side reactions.

  • As a Bifunctional Catalyst: The presence of both a primary and a tertiary amine in a constrained geminal arrangement allows for a potential bifunctional catalytic mechanism.[8] The diamine may form a hydrogen-bonded complex with the carboxylic acid and the incoming amine, orienting them for an efficient reaction within a temporary molecular assembly. This pre-organization can lower the activation energy of the transition state.

Proposed Mechanistic Pathway

The following diagram illustrates a plausible mechanistic role for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in a carbodiimide-mediated amide coupling reaction.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_regeneration Byproduct Formation RCOOH R-COOH ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC TransitionState Ternary Complex (Proposed) ActiveEster->TransitionState Amine R'-NH2 Amine->TransitionState Diamine 1-(aminomethyl)-N-benzyl-N- methylcyclohexan-1-amine Diamine->TransitionState Bifunctional Catalyst Amide R-CO-NH-R' TransitionState->Amide Acyl Transfer DCU DCU (Byproduct) TransitionState->DCU Diamine_H Protonated Diamine TransitionState->Diamine_H Diamine_H->Diamine Regeneration

Caption: Proposed role of the diamine in amide coupling.

Experimental Protocols

The following protocols provide a starting point for utilizing 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in amide coupling reactions. Optimization may be required depending on the specific substrates.

Protocol 1: Standard Amide Coupling of a Carboxylic Acid and a Primary Amine using EDC/HOBt

This protocol is suitable for general amide bond formation. The diamine is used as an additive to potentially enhance the reaction rate and minimize side reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Add 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Coupling of an N-Protected Amino Acid with a Sterically Hindered Amine using HATU

This protocol is designed for more challenging couplings, such as those encountered in peptide synthesis, where racemization is a concern and substrates may be sterically demanding.

Materials:

  • N-protected Amino Acid (e.g., Fmoc-Val-OH) (1.0 eq)

  • Sterically Hindered Amine (1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (2.0 eq)

  • Anhydrous DMF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature to pre-activate the amino acid.

  • In a separate flask, dissolve the sterically hindered amine (1.2 eq) and 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (2.0 eq) in anhydrous DMF.

  • Add the amine solution to the pre-activated amino acid solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into cold water, which may precipitate the product. Alternatively, dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl (2x) to remove the diamine and other basic impurities, followed by saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude peptide by flash chromatography or preparative HPLC.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions for the protocols described above.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.2 eq
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.1 eq)
Diamine Additive 1.5 eq2.0 eq
Solvent DCM or DMFDMF
Temperature 0 °C to RT0 °C to RT
Reaction Time 12-24 h4-12 h

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up and working up an amide coupling reaction using 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Experimental Workflow Start Start Reagents Combine Carboxylic Acid, Amine, and Diamine in Solvent Start->Reagents Preactivation Pre-activate Acid (if applicable, e.g., with HATU) Reagents->Preactivation for Protocol 2 Coupling Add Coupling Reagent (e.g., EDC or pre-activated mixture) Reagents->Coupling for Protocol 1 Preactivation->Coupling Reaction Stir at 0°C to RT Monitor by TLC/LC-MS Coupling->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification End Pure Amide Purification->End

Caption: General experimental workflow for amide coupling.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of the reaction should be monitored by appropriate analytical techniques (TLC, LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The identity and purity of the final amide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction will show a high conversion of the limiting reagent with minimal formation of byproducts. The effectiveness of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine can be further validated by running a control reaction without its addition and comparing the reaction time, yield, and purity of the product.

References

  • Amide-based bifunctional organocatalysts in asymmetric reactions. Royal Society of Chemistry. [Link]

  • Challenges and Outlook for Catalytic Direct Amidation Reactions. Nature Catalysis. [Link]

  • NOVEL APPROACHES FOR CATALYTIC DIRECT AMIDE FORMATION. Durham e-Theses. [Link]

  • What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? ResearchGate. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Solutions for In Vitro Assays

Abstract This document provides a detailed technical guide for the preparation of solutions of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine for use in a variety of in vitro biological assays. Given the structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the preparation of solutions of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine for use in a variety of in vitro biological assays. Given the structural characteristics of this molecule—a substituted cyclohexylamine—proper solubilization and handling are paramount for generating accurate, reproducible, and meaningful experimental data. This guide emphasizes the causality behind procedural choices, focusing on the core principles of solvent selection, solubility, and stability.[1] It provides step-by-step protocols for creating high-concentration stock solutions and subsequent working dilutions, alongside critical quality control measures to ensure experimental integrity.

Introduction: The Criticality of Solution Preparation

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a diamine compound featuring a bulky, nonpolar cyclohexyl and benzyl framework combined with two amine functionalities. This amphipathic nature presents a challenge for solubilization in aqueous biological buffers. The accuracy of any in vitro assay is fundamentally dependent on the precise concentration of the test compound in the final assay medium. If a compound precipitates out of solution, its effective concentration is unknown, rendering dose-response curves and other quantitative measurements unreliable.[1] Therefore, a robust and validated protocol for solution preparation is the foundational first step for any successful screening or characterization campaign.

The principles outlined herein are grounded in best practices for handling small molecules in drug discovery and research, focusing on mitigating common sources of error such as solvent-induced cytotoxicity and compound instability.[1][2][3]

Physicochemical Profile & Solvent Selection Rationale

Due to the limited publicly available data on this specific molecule, we must infer its properties from its chemical structure.

  • Structural Analysis: The molecule contains a saturated carbocyclic ring (cyclohexane) and an aromatic ring (benzyl), both of which contribute to high lipophilicity (hydrophobicity). The two amine groups offer sites for hydrogen bonding and protonation, which can increase aqueous solubility, particularly at acidic pH. However, at the neutral pH of most cell culture media (pH 7.2-7.4), the free base is likely to be poorly soluble in water.

  • The "Like Dissolves Like" Principle: The compound's significant nonpolar character suggests it will be most soluble in polar aprotic organic solvents.[4]

  • Primary Solvent Recommendation - DMSO: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its exceptional solvating power for a wide range of organic molecules used in drug discovery.[5] It is miscible with both aqueous media and organic solvents, facilitating the dilution process.

  • Solvent-Induced Bioactivity & Cytotoxicity: A crucial consideration is that the solvent itself can impact cellular systems.[6] High concentrations of DMSO are known to be cytotoxic, can affect cell differentiation, and may interfere with assay readouts.[7][8][9] Therefore, the final concentration of DMSO in the in vitro assay must be carefully controlled and ideally kept below 0.5%, with many cell lines requiring concentrations of 0.1% or lower for long-term experiments.[7][8][10] A vehicle control (assay medium containing the same final concentration of DMSO as the test wells) is mandatory for every experiment to differentiate compound effects from solvent effects.

Parameter Predicted Characteristic / Recommendation Rationale & References
Aqueous Solubility (pH 7.4) Very LowThe large nonpolar cyclohexane and benzyl groups dominate the molecule's character at neutral pH.
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousExcellent solvating power for lipophilic compounds.[5] Anhydrous grade prevents hydrolysis of the stock compound.
Alternative Solvents Ethanol, MethanolMay be suitable but often exhibit higher cytotoxicity than DMSO at equivalent concentrations.[8][11][12]
Key Consideration Final Solvent ConcentrationMust be kept low and consistent across all wells (including controls) to avoid solvent-induced artifacts and cytotoxicity.[7][10]

Core Protocol: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% DMSO. This concentration is a practical starting point for most in vitro assays, allowing for significant dilution into the final assay medium.

3.1. Safety Precautions

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this or structurally similar compounds before handling.

3.2. Materials and Reagents

  • 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

3.3. Step-by-Step Methodology

  • Determine Molecular Weight (MW): The molecular formula is C₁₉H₃₂N₂. Calculate the precise MW. For the purpose of this protocol, we will assume a hypothetical MW of 300.50 g/mol . Always use the MW from the certificate of analysis provided by the supplier.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 300.50 g/mol = 3.005 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of the solid compound and place it into a sterile, labeled microcentrifuge tube or vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Ensure Complete Dissolution: This is a critical step. a. Cap the vial securely and vortex the solution vigorously for 1-2 minutes. b. Visually inspect the solution against a light source. It should be completely clear, with no visible particulates or cloudiness. c. If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but caution is advised as heat can degrade some compounds.[13]

  • Storage of Stock Solution: a. To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3] b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[1] c. Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Preparation of Working Solutions via Serial Dilution

This protocol describes a typical 10-fold serial dilution to generate a range of concentrations for a dose-response experiment. The key principle is to maintain a constant, low concentration of the DMSO vehicle across all final assay wells.[10]

4.1. Step-by-Step Methodology (for a 96-well plate)

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution completely at room temperature and mix gently.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the compound in the assay buffer or medium. For example, to achieve a top final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:100 dilution of the 10 mM stock into the medium (e.g., 2 µL of stock into 198 µL of medium). This creates a 100 µM intermediate solution containing 1% DMSO.

  • Set Up Dilution Plate: Add a defined volume of assay medium to all wells of a 96-well plate that will be used for the dilution series (e.g., add 90 µL of medium to wells A2 through A10).

  • Perform Serial Dilution: a. Add double the volume of the intermediate solution to the first well (e.g., 200 µL of 100 µM solution to well A1). This will be your highest concentration. b. Transfer 100 µL from well A1 to the 90 µL of medium in well A2. Mix thoroughly by pipetting up and down several times. This creates a 1:10 dilution.[14][15] c. Using a fresh pipette tip, transfer 100 µL from well A2 to the 90 µL of medium in well A3. Mix thoroughly. d. Repeat this process down the column to create the full dilution series.[16][17]

  • Prepare Vehicle Control: Prepare a well (e.g., A11) containing the assay medium plus the same final concentration of DMSO as the test wells (e.g., 0.1%). This is typically done by making a 1:1000 dilution of 100% DMSO into the assay medium.

  • Transfer to Assay Plate: Once the dilution series is prepared, transfer the desired volume of each concentration (and the vehicle control) to the final cell plate.

Quality Control & Best Practices

A commitment to quality control (QC) is essential for ensuring the validity of in vitro data.[18][19][20]

  • Visual Inspection: When diluting the DMSO stock into aqueous assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, "snow globe" effect). If precipitation occurs, the stock solution concentration may be too high for the desired final concentration, and the protocol may need to be adjusted.[13]

  • Stability Assessment: The stability of the compound in the assay medium at the experimental temperature (e.g., 37°C) is often unknown. For critical experiments, it is advisable to assess stability by incubating the compound in the medium for the duration of the assay and analyzing its concentration at the end, for example, by LC-MS.[3][21]

  • Documentation: Maintain meticulous records of stock solution preparation, including the lot number of the compound, exact mass weighed, volume of solvent added, and date of preparation.[1]

  • Fresh is Best: Always prepare fresh working dilutions from the frozen stock solution for each experiment. Do not store dilute aqueous solutions of the compound, as it is more likely to degrade or adsorb to plastic surfaces at low concentrations.[3]

Visual Workflow & Data Summary

The following diagram illustrates the complete workflow from solid compound to final assay plate.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Final Assay weigh 1. Weigh Solid Compound (e.g., 3.005 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex & Sonicate (Ensure Clarity) add_dmso->dissolve store 4. Aliquot & Store at -80°C (10 mM Stock) dissolve->store thaw 5. Thaw Single Aliquot store->thaw intermediate 6. Prepare Intermediate Dilution (e.g., 100 µM in Medium + 1% DMSO) thaw->intermediate serial 7. Perform 10-fold Serial Dilution in Assay Medium intermediate->serial assay_plate assay_plate serial->assay_plate vehicle 8. Prepare Vehicle Control (Medium + Matched DMSO) vehicle->assay_plate

Caption: Workflow for preparing assay-ready solutions.

The diagram below illustrates the logical relationship of the dilution series, emphasizing the constant final vehicle concentration.

G cluster_stock Stock Solution cluster_working Working Concentrations in Assay Plate stock 10 mM Compound in 100% DMSO well1 Well 1 10 µM Compound 0.1% DMSO stock->well1 Dilution into Assay Medium well2 Well 2 1 µM Compound 0.1% DMSO stock->well2 Dilution into Assay Medium well3 Well 3 0.1 µM Compound 0.1% DMSO stock->well3 Dilution into Assay Medium well_n Well ... ... µM Compound 0.1% DMSO stock->well_n Dilution into Assay Medium control Vehicle Control 0 µM Compound 0.1% DMSO stock->control Dilution into Assay Medium

Caption: Dilution series maintaining constant vehicle concentration.

Conclusion

The reliability of in vitro data is critically dependent on the meticulous preparation of test compound solutions. By understanding the physicochemical properties of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, selecting an appropriate solvent like DMSO, and carefully controlling the final solvent concentration, researchers can minimize variability and avoid misleading artifacts. The protocols and best practices outlined in this guide provide a robust framework for generating high-quality, reproducible data suitable for drug discovery and development professionals.

References

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. [Link]

  • Cree, I. A. (2015). Cellular pharmacology studies of anticancer agents: recommendations from the EORTC-PAMM group. ResearchGate. [Link]

  • Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE Corporation. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Grand View Research. (n.d.). In Vitro Diagnostics Quality Control Market Size Report, 2030. Grand View Research. [Link]

  • Martínez-Cignoni, M. R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Yılgör, H., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • wikiHow. (2024). How to Do Serial Dilutions: 9 Steps (with Pictures). wikiHow. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Kramer, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • de Bruijn, J., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. [Link]

  • In Vitro Technologies. (n.d.). Immunoassay Quality. In Vitro Technologies. [Link]

  • Study.com. (2023). Serial Dilution | Definition, Purpose & Calculation. Study.com. [Link]

  • Zhang, J. H., et al. (2018). Quality by Design for Preclinical In Vitro Assay Development. PMC. [Link]

  • Fleet Bioprocessing Ltd. (2024). Quality Control in Immunoassay Development to Ensure Reliable Results. Fleet Bioprocessing. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Aryal, S. (2023). Serial Dilution: Formula, Calculator, Method, Uses, Examples. Microbe Notes. [Link]

  • Springer Nature. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Springer Nature. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in Modern Medicinal Chemistry

Foreword: The Strategic Value of 1,1-Disubstituted Cyclohexane Scaffolds In the landscape of contemporary drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of 1,1-Disubstituted Cyclohexane Scaffolds

In the landscape of contemporary drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 1,1-disubstituted cyclohexane motif has emerged as a valuable building block, offering a unique combination of three-dimensional complexity and metabolic stability. When incorporated into a molecule like 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine , this scaffold presents medicinal chemists with a versatile platform for exploring new chemical space and optimizing lead compounds. This document serves as a comprehensive guide to the synthesis, strategic application, and potential of this intriguing building block.

The geminal substitution on the cyclohexane ring introduces a quaternary carbon center, which can provide steric shielding to adjacent functionalities, thereby hindering metabolic degradation. This structural feature is often employed as a bioisosteric replacement for more labile groups, a strategy that can enhance a drug candidate's pharmacokinetic profile[1][2][3]. The presence of both a primary and a tertiary amine offers differential reactivity, allowing for selective functionalization and the construction of diverse molecular architectures. The N-benzyl and N-methyl groups further modulate the lipophilicity and basicity of the tertiary amine, providing additional handles for fine-tuning a compound's properties.

These application notes will provide detailed protocols for the synthesis of this building block and explore its potential in the design of novel therapeutics, drawing on established principles of medicinal chemistry and the known bioactivities of related structural motifs.

Part 1: Synthesis of the Building Block

The synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine can be approached through a multi-step sequence, starting from readily available materials. The following protocol is a proposed route, drawing inspiration from established methodologies for the synthesis of related 1,1-disubstituted cyclohexanes and N-benzylated amines[4][5][6].

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. The key disconnections involve the formation of the C-N bonds and the construction of the 1,1-disubstituted cyclohexane core.

Retrosynthesis Target 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Intermediate1 N-benzyl-1-(cyanomethyl)-N-methylcyclohexan-1-amine Target->Intermediate1 Nitrile Reduction Intermediate2 1-(cyanomethyl)cyclohexan-1-amine Intermediate1->Intermediate2 N-Benzylation & N-Methylation Reagent1 Benzyl bromide, Methylamine Intermediate1->Reagent1 Intermediate3 Cyclohexanone Intermediate2->Intermediate3 Strecker Synthesis Reagent2 Sodium cyanide, Ammonium chloride Intermediate2->Reagent2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

Step 1: Synthesis of 1-aminocyclohexanecarbonitrile (Strecker Synthesis)

This initial step creates the 1,1-disubstituted cyclohexane core.

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as methanol or water, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminocyclohexanecarbonitrile.

Step 2: N-Benzylation and N-Methylation of 1-aminocyclohexanecarbonitrile

This step introduces the benzyl and methyl groups onto the primary amine. This can be achieved in a stepwise or one-pot fashion.

  • Dissolve 1-aminocyclohexanecarbonitrile (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate (2.5 eq).

  • To this mixture, add benzyl bromide (1.1 eq) and stir at room temperature until TLC indicates consumption of the starting material.

  • Following the initial benzylation, add methyl iodide (1.1 eq) to the reaction mixture and continue stirring. The reaction may require gentle heating (40-50 °C) to proceed to completion.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-1-cyano-N-methylcyclohexan-1-amine.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step involves the reduction of the nitrile functionality to the primary aminomethyl group.

  • Dissolve the N-benzyl-1-cyano-N-methylcyclohexan-1-amine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction cautiously by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final product, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine .

Part 2: Applications in Medicinal Chemistry

The structural features of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine make it a promising scaffold for the development of novel therapeutic agents in several areas.

As a Scaffold for CNS-Active Agents

Dibenzylamine and related structures are known to possess significant neuropharmacological potential[4][5]. The N-benzyl group in the target molecule can facilitate entry into the central nervous system (CNS) due to its lipophilic character. The cyclohexane core provides a rigid framework that can orient appended pharmacophoric groups in a defined three-dimensional space, which is crucial for specific interactions with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.

The primary amine of the aminomethyl group serves as a key functional handle for further derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).

CNS_Application BuildingBlock 1-(aminomethyl)-N-benzyl-N- methylcyclohexan-1-amine Derivatization Derivatization at Primary Amine BuildingBlock->Derivatization SAR SAR Exploration Derivatization->SAR CNS_Targets CNS Targets (GPCRs, Ion Channels) SAR->CNS_Targets Lead_Compound Novel CNS Lead Compound CNS_Targets->Lead_Compound

Sources

Method

Application Note: High-Efficiency Flash Chromatography Purification of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Abstract This application note provides a comprehensive guide to developing a robust flash chromatography method for the purification of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. This diamine presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to developing a robust flash chromatography method for the purification of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. This diamine presents a unique purification challenge due to the presence of both a primary and a tertiary amine, conferring strong basicity and potential for strong interaction with standard silica gel. This guide details two primary strategies: a modified normal-phase method on silica gel with an amine additive and a method utilizing an amine-functionalized stationary phase. We will explore the causality behind experimental choices, from stationary phase selection to mobile phase optimization, and provide detailed, step-by-step protocols for practical implementation in a research or drug development setting.

Introduction: The Purification Challenge

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a diamine with a molecular structure that poses significant challenges for purification by standard flash chromatography. The core issues stem from the two basic nitrogen centers:

  • Primary Amine (-NH2): Highly polar and a strong hydrogen bond donor.

  • Tertiary Amine (-N(CH3)(Bn)): Also basic, but sterically hindered. The benzyl group adds a significant non-polar character to this part of the molecule.

The basicity of these amine groups leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase for normal-phase chromatography.[1] This interaction can cause several issues:

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it cannot be eluted, resulting in low recovery.

  • Peak Tailing: Slow desorption kinetics lead to broad, asymmetric peaks, which significantly reduces resolution and the purity of collected fractions.

  • Compound Degradation: The acidic nature of silica can sometimes lead to the degradation of sensitive compounds.[2]

Therefore, a successful purification strategy must mitigate these acid-base interactions to achieve a high-purity product with good recovery.

Physicochemical Properties and Methodological Considerations

PropertyInferred CharacteristicImplication for Chromatography
Polarity Moderately polarThe cyclohexane and benzyl groups are non-polar, while the two amine groups are polar. This dual nature suggests that it will be soluble in a range of organic solvents, making it a candidate for both normal-phase and potentially reversed-phase chromatography.
Basicity (pKa) Basic (estimated pKa > 9)The amine groups will be protonated in the presence of the acidic silica surface. This necessitates either neutralizing the silica surface with a basic additive or using a more inert stationary phase.[1][2]
Solubility Soluble in polar organic solventsLikely soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Benzylamine itself is soluble in many organic solvents and moderately soluble in water. This makes solvent selection for both sample loading and the mobile phase relatively flexible.

Based on these considerations, two primary strategies will be detailed:

  • Modified Normal-Phase Chromatography: Using standard silica gel with a basic modifier in the mobile phase.

  • Amine-Functionalized Silica Chromatography: Using a specialty column that has a basic surface, eliminating the need for a mobile phase modifier.

Method Development: From TLC to Flash Chromatography

A systematic approach to method development is crucial for an efficient and effective purification. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening conditions before committing to a larger-scale flash chromatography run.[3]

Workflow for Method Development

G cluster_0 TLC Screening cluster_1 Analysis & Selection cluster_2 Flash Chromatography TLC_Silica Spot on Silica Gel TLC Plate Solvent_Screen Develop with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) TLC_Silica->Solvent_Screen Add_Modifier Add 0.5-1% Triethylamine (TEA) to promising solvent systems Solvent_Screen->Add_Modifier Analyze_Rf Calculate Rf values. Aim for Rf ≈ 0.15-0.35 Add_Modifier->Analyze_Rf TLC_Amine Spot on Amine-Silica TLC Plate Solvent_Screen_Amine Develop with Hex/EtOAc or EtOAc/IPA TLC_Amine->Solvent_Screen_Amine Solvent_Screen_Amine->Analyze_Rf Select_Method Select best condition: Good separation & spot shape Analyze_Rf->Select_Method Transfer_Method Transfer TLC conditions to Flash. CV = 1/Rf Select_Method->Transfer_Method Run_Gradient Run a linear gradient based on TLC solvent system Transfer_Method->Run_Gradient Collect_Fractions Collect and analyze fractions Run_Gradient->Collect_Fractions

Caption: Workflow for Flash Chromatography Method Development.

Initial TLC Screening

The goal of the TLC screen is to find a solvent system that provides good separation between the target compound and impurities, with an ideal retention factor (Rf) between 0.15 and 0.35.[4]

Recommended Starting Solvent Systems for TLC:

  • System A (Less Polar): Hexane / Ethyl Acetate (EtOAc) mixtures (e.g., 80:20, 50:50, 20:80)

  • System B (More Polar): Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5, 90:10)

If using standard silica TLC plates, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol, to the mobile phase to improve spot shape.[5]

Protocol 1: Modified Normal-Phase Purification on Silica Gel

This protocol is suitable for standard laboratory setups where silica gel is the most common stationary phase. The addition of a competing amine to the mobile phase "neutralizes" the acidic silica surface, allowing the basic target molecule to elute with improved peak shape.[1]

Materials and Equipment
  • Stationary Phase: Standard silica gel flash column (e.g., 40-63 µm particle size).

  • Mobile Phase Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA).

  • Sample: Crude 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

  • Equipment: Flash chromatography system with a UV detector, fraction collector.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution. c. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This dry loading method generally provides better resolution than liquid injection.[5]

  • Column Equilibration: a. Equilibrate the silica gel column with the starting mobile phase (e.g., 100% DCM with 0.5% TEA) for at least 3-5 column volumes (CV).

  • Chromatography Run: a. Load the dry sample onto the column. b. Begin the elution with a linear gradient. A typical gradient for a moderately polar amine would be from 0% to 10% MeOH in DCM, with 0.5% TEA held constant throughout the run.

    Gradient Time (CV)% DCM (with 0.5% TEA)% MeOH (with 0.5% TEA)
    0-21000
    2-12100 → 900 → 10
    12-159010
  • Fraction Collection and Analysis: a. Monitor the elution using a UV detector (the benzyl group should be UV active, likely around 254 nm). b. Collect fractions based on the detector signal. c. Analyze the collected fractions by TLC to identify and combine the pure fractions.

  • Post-Purification: a. Evaporate the solvent from the combined pure fractions under reduced pressure. b. The presence of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum to fully remove it.

Protocol 2: Amine-Functionalized Silica Purification

Amine-functionalized silica columns are an excellent alternative to standard silica for purifying basic compounds. The amine groups on the silica surface prevent the strong acid-base interactions, leading to sharper peaks and often eliminating the need for basic additives in the mobile phase.[1]

Materials and Equipment
  • Stationary Phase: Amine-functionalized silica flash column.

  • Mobile Phase Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).

  • Sample: Crude 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

  • Equipment: Flash chromatography system with a UV detector, fraction collector.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): a. Prepare the sample for dry loading as described in Protocol 1, but use amine-functionalized silica instead of standard silica.

  • Column Equilibration: a. Equilibrate the amine-functionalized column with the starting mobile phase (e.g., 100% Hexane) for at least 3-5 CV.

  • Chromatography Run: a. Load the dry sample onto the column. b. Begin the elution with a linear gradient. A common solvent system for amine columns is Hexane/EtOAc.

    Gradient Time (CV)% Hexane% EtOAc
    0-21000
    2-12100 → 500 → 50
    12-155050
  • Fraction Collection and Analysis: a. Monitor the elution and collect fractions as described in Protocol 1. b. Analyze the collected fractions by TLC (using amine-functionalized TLC plates for best correlation).

  • Post-Purification: a. Evaporate the solvent from the combined pure fractions. This process is often simpler as there is no high-boiling amine additive to remove.

Troubleshooting

IssuePotential CauseSuggested Solution
Broad, Tailing Peaks (Silica Gel) Insufficient amine modifier or strong interaction with silica.Increase the concentration of TEA or ammonia in the mobile phase (up to 2%). Alternatively, switch to an amine-functionalized column.
No Elution of Compound Mobile phase is not polar enough.Increase the gradient endpoint (e.g., to 15-20% MeOH in DCM).
Low Recovery Irreversible adsorption to the stationary phase.Use an amine-functionalized column. If using silica, ensure the mobile phase is sufficiently basic.
Poor Separation from Impurities Insufficient selectivity with the chosen solvent system.Try a different solvent system (e.g., EtOAc/Heptane instead of DCM/MeOH). A shallower gradient can also improve resolution.

Conclusion

The purification of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine by flash chromatography is readily achievable with careful consideration of the compound's basic nature. While standard silica gel can be effective when the mobile phase is modified with a competing amine like triethylamine, the use of an amine-functionalized stationary phase often provides a more straightforward and efficient solution, yielding higher purity fractions with less post-purification workup. The protocols and strategies outlined in this application note provide a robust framework for researchers to successfully purify this and other challenging basic compounds.

References

  • Ataman Kimya. N-BENZYLAMINE. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Wikipedia. Benzylamine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ACS Publications. Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • King Group.
  • Sorbtech. TLC for Flash Chromatography. [Link]

  • BUCHI. All you need to know about using TLC data for flash method optimization. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Teledyne Labs. Flash Method Development in a Flash. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. [Link]

  • BUCHI. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • University of Glasgow. Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Teledyne ISCO. Improve flash chromatography method development with matching TLC plates. [Link]

Sources

Application

Application Note: Elucidating the Structure of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine using ¹H and ¹³C NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral parameters for the novel diamine, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. This compound, possessing a unique combination of a quaternary carbon center, a primary amine, a tertiary amine, and a benzyl group, presents an interesting case for structural elucidation by NMR. Understanding its spectral features is crucial for researchers in medicinal chemistry and related fields for reaction monitoring, quality control, and conformational analysis.

This document outlines the predicted ¹H and ¹³C NMR chemical shifts and coupling patterns, provides a detailed, step-by-step protocol for sample preparation and data acquisition, and explains the rationale behind the experimental choices. The information presented herein is designed to serve as a practical guide for researchers, enabling them to accurately identify and characterize this molecule and its analogs.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is shown below with the IUPAC numbering convention for the cyclohexyl ring and logical numbering for the substituents.

Caption: Molecular structure and numbering of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in deuterated chloroform (CDCl₃) as the solvent. These predictions are based on established chemical shift ranges for similar functional groups and data from structurally related molecules.[1][2]

¹H NMR (400 MHz, CDCl₃)
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-11, H-157.25-7.40m2Hortho-Ar-H
H-12, H-147.20-7.35m2Hmeta-Ar-H
H-137.15-7.30m1Hpara-Ar-H
H-9~3.55s2HN-CH₂ -Ph
H-7~2.60s2HC1-CH₂ -NH₂
H-8~2.25s3HN-CH₃
H-2, H-61.40-1.60m4HCyclohexyl-H (axial & equatorial)
H-3, H-51.30-1.50m4HCyclohexyl-H (axial & equatorial)
H-41.20-1.40m2HCyclohexyl-H (axial & equatorial)
NH₂1.10 (broad)s2H-NH₂
¹³C NMR (100 MHz, CDCl₃)
Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C-10~140Ar-C (quaternary)
C-11, C-15~129ortho-Ar-C
C-12, C-14~128meta-Ar-C
C-13~127para-Ar-C
C-1~60Quaternary C (cyclohexyl)
C-9~58N-C H₂-Ph
C-7~50C1-C H₂-NH₂
C-8~38N-C H₃
C-2, C-6~35Cyclohexyl-C
C-3, C-5~26Cyclohexyl-C
C-4~22Cyclohexyl-C

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized based on the electronic environment of each nucleus.

  • Aromatic Protons (H-11 to H-15): These protons are expected to resonate in the typical aromatic region of 7.15-7.40 ppm. The exact chemical shifts and multiplicities will depend on the specific coupling patterns, which can be further elucidated using 2D NMR techniques like COSY.

  • Benzyl Protons (H-9): The methylene protons of the benzyl group are adjacent to a nitrogen atom and a phenyl ring, leading to a predicted downfield shift to around 3.55 ppm. Due to free rotation, these protons are expected to appear as a singlet.

  • Aminomethyl Protons (H-7): The methylene protons adjacent to the primary amine are expected to appear as a singlet around 2.60 ppm. The chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom.

  • N-Methyl Protons (H-8): The methyl group attached to the tertiary nitrogen is predicted to be a singlet at approximately 2.25 ppm.

  • Cyclohexyl Protons (H-2 to H-6): The cyclohexyl protons will exhibit complex overlapping multiplets in the aliphatic region (1.20-1.60 ppm) due to axial and equatorial positions and their respective couplings.

  • Amine Protons (NH₂): The primary amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on concentration and temperature.

  • Aromatic Carbons (C-10 to C-15): The aromatic carbons will resonate in the range of 127-140 ppm, which is characteristic for a benzene ring.

  • Quaternary Carbon (C-1): The quaternary carbon of the cyclohexyl ring, bonded to two nitrogen atoms and two other carbons, is expected to be significantly downfield around 60 ppm.

  • Aliphatic Carbons (C-2 to C-9): The remaining aliphatic carbons will appear at their expected chemical shifts, with those closer to the electron-withdrawing nitrogen atoms being more downfield.

Experimental Protocol

This section provides a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Materials and Equipment
  • 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (5-10 mg)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of the compound dissolve 2. Dissolve in ~0.6 mL of CDCl₃ weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex transfer 4. Transfer to a 5 mm NMR tube vortex->transfer insert 5. Insert the sample into the spectrometer transfer->insert lock 6. Lock and shim the instrument insert->lock acquire_h1 7. Acquire ¹H NMR spectrum lock->acquire_h1 acquire_c13 8. Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 process 9. Process the spectra (FT, phasing, baseline correction) acquire_c13->process reference 10. Reference the spectra process->reference integrate 11. Integrate the ¹H spectrum reference->integrate assign 12. Assign the peaks integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm.

  • Homogenization: Gently vortex or swirl the vial to ensure the compound is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm high-precision NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended for good resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: Use a relaxation delay of 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and integrations, using the predicted data as a guide. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic parameters of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. The predicted spectral data, coupled with the detailed experimental protocol, will aid researchers in the unambiguous identification and characterization of this molecule. The methodologies described are grounded in fundamental NMR principles and can be adapted for the analysis of other novel small molecules in a drug discovery and development setting.

References

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  • PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]

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  • Royal Society of Chemistry. Supplementary Information. [Link]

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Method

Application Note: A Strategic Approach for Incorporating 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine into Solid-Phase Peptide Synthesis

Abstract This document provides a detailed theoretical and practical guide for the incorporation of the novel, sterically hindered diamine, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, into standard Fmoc-based so...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed theoretical and practical guide for the incorporation of the novel, sterically hindered diamine, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. Due to the unique structural features of this building block—specifically, a sterically encumbered tertiary amine and a primary amine on a cyclohexyl scaffold—its integration into a growing peptide chain presents significant synthetic challenges. This application note outlines a strategic approach, drawing upon established principles for handling sterically hindered and N-alkylated amino acids, to facilitate successful synthesis. We will address critical aspects including orthogonal protection strategies, selection of potent coupling reagents, optimization of reaction conditions, and appropriate cleavage and analytical protocols.

Introduction: Rationale and Challenges

The modification of peptides with non-canonical amino acids or other small molecules is a powerful strategy for enhancing their therapeutic properties, such as proteolytic stability, cell permeability, and receptor affinity.[1][2] The diamine 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine offers a unique scaffold for introducing a constrained, N-alkylated moiety into a peptide sequence. This could be valuable for creating peptidomimetics with novel structural and functional characteristics.

However, the successful incorporation of this building block via SPPS is non-trivial. The primary challenges include:

  • Steric Hindrance: The cyclohexyl ring and the N-benzyl, N-methyl substituted amine present considerable steric bulk, which can significantly slow down coupling reactions.[3][4]

  • Differential Reactivity of Amines: The presence of both a primary and a tertiary amine necessitates a carefully planned orthogonal protection strategy to ensure selective acylation.[5]

  • Potential for Side Reactions: Inefficient coupling can lead to deletion sequences, while harsh conditions can cause racemization or degradation of the peptide.

This guide provides a systematic approach to overcome these challenges, enabling the successful synthesis of peptides containing this novel diamine.

Strategic Overview: An Orthogonal Protection and Potent Activation Approach

The core of our proposed strategy revolves around two key principles:

  • Orthogonal Protection of the Diamine: To selectively acylate the primary amine, it is essential to protect it with a group that is stable throughout the SPPS cycles but can be removed under conditions that do not affect the growing peptide chain or other protecting groups.[5]

  • Enhanced Coupling Conditions: To overcome the steric hindrance, we will employ potent coupling reagents and optimized reaction conditions to drive the acylation to completion.[6][7][8]

The overall workflow is depicted below:

spss_workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final Cleavage & Analysis Diamine Diamine Monomer ProtectedDiamine Mono-Boc Protected Diamine Diamine->ProtectedDiamine Boc2O, HCl Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Protected Diamine Deprotection->Coupling HATU/DIPEA ChainElongation Further Amino Acid Couplings Coupling->ChainElongation Cleavage TFA Cleavage Cocktail ChainElongation->Cleavage Purification RP-HPLC Cleavage->Purification Analysis LC-MS / NMR Purification->Analysis

Figure 1: Proposed workflow for incorporating the diamine into SPPS.

Detailed Protocols

Preparation of the Mono-Protected Diamine Building Block

To ensure selective coupling to the primary amine, the more reactive primary amine of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine must be protected. A facile and effective method for mono-Boc protection of diamines has been reported and can be adapted for this purpose.[9][10]

Protocol 3.1: Mono-Boc Protection

  • Dissolve 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine in a suitable solvent such as methanol.

  • Cool the solution to 0°C and slowly add one equivalent of hydrochloric acid.

  • To this solution, add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture and extract the mono-Boc-protected product.

  • Purify the product by column chromatography.

The resulting building block, tert-butyl ( (1-(benzyl(methyl)amino)cyclohexyl)methyl)carbamate, can then be used in standard Fmoc-SPPS.

Solid-Phase Peptide Synthesis

The following protocols are based on a standard Fmoc/tBu strategy.[11]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).[12]

  • Fmoc-protected amino acids.

  • Mono-Boc-protected 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP.[6][7][8]

  • Base: Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF) of high purity, Dichloromethane (DCM).[12][13]

  • Deprotection Solution: 20% piperidine in DMF.[11]

  • Washing Solvents: DMF, DCM, Isopropanol.

Protocol 3.2.1: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle. Repeat as necessary to elongate the peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.[11]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step (double coupling).

Protocol 3.2.2: Incorporation of the Mono-Boc-Protected Diamine

Due to the steric hindrance of the diamine building block, a more robust coupling protocol is recommended.[6][14][15]

  • Deprotection: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 3.2.1.

  • Diamine Coupling:

    • In a separate vessel, dissolve the mono-Boc-protected diamine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.

    • Pre-activate for 5 minutes.

    • Add the activated diamine solution to the deprotected resin.

    • Agitate the reaction mixture for an extended period, for example, 2-4 hours or even overnight.[6]

    • Monitor the reaction completion using a Kaiser test.

    • If the coupling is incomplete, a second coupling with fresh reagents is advised (double coupling).[6]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

ParameterStandard Amino Acid CouplingSterically Hindered Diamine CouplingRationale
Building Block Equivalents 4 eq.4 eq.To drive the reaction to completion.
Coupling Reagent HATU/HBTUHATU or other high-potency reagentMore effective for sterically demanding couplings.[6][8]
Base DIPEADIPEAStandard non-nucleophilic base.
Reaction Time 45-60 minutes2-4 hours to overnight Increased time to overcome the higher activation energy due to steric hindrance.[6]
Monitoring Kaiser TestKaiser TestTo ensure complete acylation of the free amine.

Table 1: Recommended Coupling Parameters.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the Boc group on the incorporated diamine) must be removed.[16][17]

Protocol 3.3: Cleavage from the Resin

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A standard cocktail is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[16][18] The choice of scavengers is crucial to prevent side reactions with sensitive residues.[19][20]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[19]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

cleavage_process PeptideResin Fully Protected Peptide on Resin AddCocktail Add TFA Cleavage Cocktail (e.g., Reagent K) PeptideResin->AddCocktail Incubate Incubate 2-4 hours at Room Temperature AddCocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge and Dry Crude Peptide Precipitate->Isolate

Figure 2: General workflow for peptide cleavage and deprotection.

Analysis and Purification

The crude peptide should be analyzed to confirm its identity and purity before proceeding with purification.

  • Analytical Techniques:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide and to purify the target peptide.[21][22]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized peptide.[23][24][25]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final purified peptide.[23][24][25]

  • Purification:

    • The crude peptide can be purified using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.[21]

    • Fractions containing the desired peptide are collected, pooled, and lyophilized to yield the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete coupling of the diamine Insufficient reaction time; Inadequate coupling reagent potency; Aggregation of the peptide chain.Extend the coupling time to overnight.[6] Use a more potent coupling reagent like HATU or PyAOP.[7][8] Consider using a different solvent system, such as NMP, which has superior solvating properties.[6][13] Perform a double coupling.[6]
Deletion of the diamine building block Incomplete coupling followed by capping or coupling of the next amino acid.Ensure complete coupling using the Kaiser test before proceeding to the next step.
Side reactions during cleavage Inappropriate scavenger cocktail for the peptide sequence.Select a cleavage cocktail with scavengers that are appropriate for any sensitive amino acids in your sequence (e.g., Trp, Cys, Met).[16][17][19]

Table 2: Troubleshooting Guide.

Conclusion

The incorporation of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine into solid-phase peptide synthesis is a challenging but achievable goal. By employing a strategy of orthogonal protection for the diamine building block and utilizing potent coupling reagents with extended reaction times, researchers can successfully synthesize novel peptidomimetics with unique structural features. Careful monitoring of the coupling reactions and the use of appropriate analytical techniques are essential for a successful outcome. This application note provides a robust framework for researchers to build upon in their exploration of novel peptide modifications.

References

  • ACS Combinatorial Science. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Publications. [Link]

  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • PMC. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Center for Biotechnology Information. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • RSC Publishing. (n.d.). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Royal Society of Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]

  • PEPDOO. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PEPDOO. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]

  • Nature. (2015). Diaminodiacid-based solid-phase synthesis of all-hydrocarbon stapled α-helical peptides. Nature. [Link]

  • Google Patents. (1999). Synthesis of diamines.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. [Link]

  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • PubMed. (2003). Solid-phase synthesis of diamine and polyamine amino acid derivatives as HIV-1 tat-TAR binding inhibitors. PubMed. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Publications. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • ACS Publications. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. [Link]

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Application

Catalytic N-benzylation techniques to yield 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Application Note & Protocols Topic: Catalytic N-Benzylation Techniques for the Synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Abstract This guide provides a comprehensive overview and detailed protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Catalytic N-Benzylation Techniques for the Synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Abstract

This guide provides a comprehensive overview and detailed protocols for the catalytic N-benzylation required to synthesize the complex diamine, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. N-benzylated amines are crucial scaffolds in pharmaceutical research, and their efficient, selective synthesis is of paramount importance. This document moves beyond theoretical discussions to provide field-proven, step-by-step protocols tailored for researchers and drug development professionals. We will explore two primary catalytic strategies: a modern, green "hydrogen-borrowing" reductive amination using benzyl alcohol and a more traditional, yet effective, direct alkylation using benzyl bromide. The causality behind experimental choices, catalyst selection, reaction monitoring, and product characterization are explained in detail to ensure reproducibility and success.

Introduction: The Strategic Importance of N-Benzylation

The N-benzyl group is a cornerstone in medicinal chemistry. It serves not only as a critical pharmacophore in numerous bioactive molecules but also as a versatile protecting group for amines, readily introduced and subsequently removable under standard hydrogenolysis conditions.[1][2] The synthesis of complex molecules containing multiple amine functionalities, such as the target 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, presents a significant synthetic challenge. The primary difficulty lies in achieving selective alkylation on the desired nitrogen atom without inducing unwanted side reactions, such as over-alkylation of the more nucleophilic primary amine or the formation of quaternary ammonium salts.[3][4]

Catalytic methods offer an elegant solution to these challenges. Modern transition-metal catalysis, in particular, provides pathways that are not only selective but also align with the principles of green chemistry by minimizing waste and utilizing more benign reagents.[5][6] This application note will focus on two robust catalytic methods to achieve the target transformation, providing a comparative analysis to guide the researcher in selecting the optimal path for their specific needs.

Synthetic Strategy and Retrosynthetic Analysis

The successful synthesis of the target molecule hinges on a logical and efficient synthetic plan. The key precursor identified for the final N-benzylation step is 1-(aminomethyl)-N-methylcyclohexan-1-amine . This intermediate strategically positions a secondary amine for benzylation while retaining the primary amine for other potential derivatizations or as a key feature of the final molecule.

G TM Target Molecule 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine KI Key Intermediate 1-(aminomethyl)-N-methylcyclohexan-1-amine TM->KI C-N Disconnection (N-Benzylation) P1 Protocol 1: Reductive Amination KI->P1 Forward Synthesis P2 Protocol 2: Direct Alkylation KI->P2 Forward Synthesis BA Benzyl Alcohol P1->BA BB Benzyl Bromide P2->BB G cluster_0 Catalytic Cycle Cat [M]-H (Catalyst-Hydride) Cat_Start [M] (Active Catalyst) Cat->Cat_Start + Iminium Ion - N-Benzylated Amine Cat_Start->Cat + Benzyl Alcohol - Benzaldehyde Product_out Product Aldehyde Benzaldehyde Imine Iminium Ion Aldehyde->Imine + Precursor Amine - H₂O Imine->Cat Product N-Benzylated Amine Alcohol_in Benzyl Alcohol Alcohol_in->Cat_Start Amine_in Precursor Amine Amine_in->Aldehyde

Caption: Mechanism of Hydrogen-Borrowing N-Benzylation.

Detailed Experimental Protocol

Materials:

  • 1-(aminomethyl)-N-methylcyclohexan-1-amine (1.0 equiv.)

  • Benzyl alcohol (1.2 equiv.)

  • Palladium on carbon (10% Pd/C, 5 mol%) or Raney Nickel (slurry in water, ~10 mol%) [7][8]* Toluene (or another high-boiling, inert solvent like xylene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(aminomethyl)-N-methylcyclohexan-1-amine (e.g., 1.56 g, 10 mmol) and toluene (50 mL).

  • Add benzyl alcohol (e.g., 1.30 g, 12 mmol).

  • Carefully add the 10% Pd/C catalyst (e.g., 532 mg, 0.5 mmol Pd). Note: If using Raney Nickel, wash the slurry with toluene before adding to the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 4-6 hours. The reaction is typically complete within 16-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional toluene or ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Protocol 2: N-Benzylation via Direct Alkylation

This classical Sₙ2 approach involves the direct reaction of the amine with a benzyl halide. While effective, it requires a base to neutralize the HBr byproduct and may require more careful control to prevent side reactions. [9]The use of a solid-supported base or phase-transfer catalyst can enhance efficiency and simplify the workup.

Principle and Rationale

The nucleophilic secondary amine attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. A base is essential to deprotonate the resulting ammonium salt, regenerating the neutral amine which can, unfortunately, react again. The main challenge is controlling the reaction to favor mono-benzylation over the formation of a quaternary ammonium salt. Using a slight excess of the amine or carefully controlling the stoichiometry of the benzylating agent can mitigate this.

Detailed Experimental Protocol

Materials:

  • 1-(aminomethyl)-N-methylcyclohexan-1-amine (1.0 equiv.)

  • Benzyl bromide (1.05 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv.), finely powdered

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To a round-bottom flask, add 1-(aminomethyl)-N-methylcyclohexan-1-amine (e.g., 1.56 g, 10 mmol), anhydrous potassium carbonate (e.g., 3.45 g, 25 mmol), and acetonitrile (60 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (e.g., 1.80 g, 10.5 mmol) dropwise over 10 minutes.

  • Heat the mixture to 60-70°C and stir for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS. The formation of a new, less polar spot should be observed.

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate and other inorganic salts. Wash the solids with fresh acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Comparative Analysis and Data Presentation

ParameterProtocol 1: Hydrogen BorrowingProtocol 2: Direct Alkylation
Benzylation Agent Benzyl AlcoholBenzyl Bromide
Byproduct Water [6][10]HBr (neutralized by base)
Catalyst/Reagent Heterogeneous Catalyst (e.g., Pd/C, Raney Ni)Stoichiometric Base (e.g., K₂CO₃)
Typical Solvent Toluene, XyleneAcetonitrile, DMF
Temperature High (Reflux, 110-140°C)Moderate (Room Temp to 70°C)
Key Advantage High atom economy, green, benign reagentsMilder conditions, no H₂ gas required
Potential Drawback High temperature, requires inert atmosphereUse of corrosive halide, risk of over-alkylation [4][9]
Typical Yield 75-90%70-85%

Troubleshooting and Field Insights

  • Low Conversion (Protocol 1): The catalyst may be inactive. Ensure the catalyst is fresh. For Pd/C, a brief pre-reduction step under H₂ atmosphere can sometimes improve activity. Ensure the reaction temperature is high enough to facilitate the dehydrogenation step.

  • Over-alkylation (Protocol 2): This is the primary side reaction, where the product reacts again with benzyl bromide to form a quaternary salt. To minimize this, use a slight excess of the starting amine or add the benzyl bromide slowly at a lower temperature.

  • Formation of Dibenzylamine: In both protocols, if the reaction is run for excessively long times or at very high temperatures, dehydrogenation/hydrogenolysis side reactions can occur, potentially leading to the formation of dibenzylamine from the benzyl alcohol or benzyl bromide.

  • Purification Issues: The target product is a relatively polar amine. During chromatography, "streaking" on the column can be an issue. Adding a small amount of triethylamine (0.5-1%) to the eluent will neutralize acidic sites on the silica gel and lead to sharper peaks and better separation.

Conclusion

The synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine can be successfully achieved using robust catalytic N-benzylation techniques. For laboratories prioritizing green chemistry and atom economy, the Hydrogen-Borrowing Reductive Amination (Protocol 1) is the superior choice, utilizing benign benzyl alcohol and producing only water as a byproduct. [6][7]For situations where high temperatures are undesirable or specialized catalytic equipment is unavailable, Direct Alkylation (Protocol 2) offers a reliable, albeit less green, alternative with good yields under milder conditions. The selection between these protocols will depend on the specific constraints and goals of the research or development program. Both methods, when executed with care, provide a reliable pathway to this valuable and complex diamine building block.

References

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  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006). ResearchGate. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018). ACS Catalysis. [Link]

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  • Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. [Link]

  • A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P®). (n.d.). ResearchGate. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC. [Link]

  • Nickel-Catalyzed Benzylation of Aryl Alkenes with Benzylamines via C–N Bond Activation. (2018). The Journal of Organic Chemistry. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]

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  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. (2021). ACG Publications. [Link]

  • The two most general amine syntheses are the reductive amination... (n.d.). Pearson. [Link]

  • Comparative study of chemically immobilized and conventional homogeneous ionic liquids as phase-transfer catalysts for the N-alkylation of heterocyclic compounds. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]

  • Benzylation of Arenes with Benzyl Alcohols Under Green Conditions: Crucial Role of Iron(III) Hexahydrate as the Catalyst and Propylene Carbonate as a Green and Recyclable Solvent. (2025). ResearchGate. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ACS Sustainable Chemistry & Engineering. [Link]

  • reductive amination w/ n-methyl benzylamine- help!. (n.d.). The Hive. [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews. [Link]

  • Green Chemistry. (n.d.). RSC Publishing. [Link]

  • N-Benzylation of various aromatic amines with benzyl alcohol in the presence of Pd@La-BDC MOF. (n.d.). ResearchGate. [Link]

  • Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Wiley Online Library. [Link]

  • Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. (n.d.). Thieme Gruppe. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). University of St Andrews Research Portal. [Link]

  • Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Chalmers Research. [Link]

  • silica supported indium heterogeneous catalyst in benzylation and benzoylation of toluene. (2013). Universiti Sains Malaysia. [Link]

  • Homogeneous and heterogeneous catalysts for multicomponent reactions. (2011). SciSpace. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2004). Semantic Scholar. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2025). ResearchGate. [Link]

  • Synthesis of N-cyclohexyl-N-methylbenzylamine. (n.d.). PrepChem.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic amines for downstream assays and in vivo studies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic amines for downstream assays and in vivo studies. The compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine presents a unique set of physicochemical hurdles. It is a diamine featuring a bulky, highly lipophilic core (a cyclohexane ring substituted with a benzyl group).

Below is our definitive troubleshooting guide to overcoming its poor aqueous solubility, grounded in fundamental thermodynamic principles and field-proven methodologies.

Core Troubleshooting Guide: Causality & Workflows

Q1: Why does 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine precipitate in standard physiological buffers (pH 7.4)?

Causality & Mechanism: This compound possesses two basic centers: a primary amine (-CH₂NH₂) and a tertiary amine (-N(CH₃)(CH₂Ph)). At physiological pH (7.4), these amines exist in an equilibrium that favors a partially deprotonated (free base) state. The free base form is exceedingly lipophilic, leading to rapid hydrophobic aggregation and precipitation. As established in pharmaceutical formulation principles,1[1]. Lowering the pH to fully protonate both basic centers is the first critical step in overcoming this thermodynamic barrier.

Q2: How do I select and validate the optimal salt form for this diamine?

Causality & Mechanism: Converting a weak base to a salt increases the dissolution rate and saturation solubility by lowering the crystal lattice energy and increasing solvent affinity.2[2]. For a diamine, you can form mono- or di-salts. While di-salts (e.g., dihydrochloride) maximize aqueous solubility, they often result in highly acidic solutions (pH < 3) and severe hygroscopicity. Mono-salts (e.g., mesylate or citrate) generally provide a superior balance of solubility and solid-state stability.3[3].

Table 1: Quantitative Comparison of Theoretical Salt Properties for Lipophilic Diamines

Salt FormStoichiometryTheoretical Aqueous Solubility EnhancementHygroscopicity RiskOptimal pH Range
Free BaseN/ABaseline (< 0.1 mg/mL)Low> 8.0
HydrochlorideDi-salt> 500xHigh2.0 - 4.0
MesylateMono-salt~ 300xModerate3.5 - 5.5
CitrateMono-salt~ 150xLow4.0 - 6.0

Self-Validating Protocol: Step-by-Step Salt Screening

  • Solvent Selection: Dissolve the free base API in a volatile, water-miscible organic solvent (e.g., Tetrahydrofuran or Ethanol) at a concentration of 50 mg/mL.

  • Acid Addition: Add 1.05 molar equivalents (for a mono-salt) or 2.1 equivalents (for a di-salt) of the counterion acid (e.g., Methanesulfonic acid) dropwise under continuous magnetic stirring at 25°C.

  • Crystallization: If precipitation does not occur spontaneously within 30 minutes, add an anti-solvent (e.g., heptane) dropwise until persistent turbidity is observed.

  • Isolation: Filter the precipitate, wash with cold anti-solvent, and dry under vacuum at 40°C for 24 hours.

  • Validation: Verify the stoichiometry via ¹H-NMR (checking the integration ratio of the counterion to the benzyl protons) and assess true aqueous saturation solubility via HPLC.

Q3: If my target concentration is high (>50 mg/mL) and the salt form still precipitates, how should I design a cosolvent system?

Causality & Mechanism: When salt formation alone is insufficient, cosolvents are required. Cosolvents reduce the dielectric constant of the aqueous medium.4[4]. Solvents like PEG 400 or Propylene Glycol (PG) are ideal because 5[5], which interact favorably with the drug's lipophilic cyclohexane/benzyl core.

Self-Validating Protocol: Cosolvent Addition Workflow

  • Wetting: Weigh the required mass of the API salt into a glass vial. Add the primary cosolvent (e.g., 20% v/v PEG 400) and vortex for 2 minutes to completely wet the powder and disrupt crystal lattice energy.

  • Aqueous Phase Addition: Gradually add the aqueous buffer (e.g., 10 mM Acetate buffer, pH 4.5) in 10% volume increments. Sonicate for 5 minutes between each addition to prevent localized precipitation.

  • Validation: Centrifuge the final mixture at 10,000 x g for 15 minutes. Analyze the supernatant via UV-Vis spectroscopy to confirm the target concentration is achieved without sub-visible colloidal precipitation.

Q4: Can cyclodextrin complexation effectively solubilize this specific compound without using organic solvents?

Causality & Mechanism: Yes. Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity. The bulky benzyl group of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is an ideal candidate for inclusion into the hydrophobic cavity of β-cyclodextrin derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended over native β-CD.6[6]. Furthermore,7[7].

Self-Validating Protocol: HP-β-CD Complexation

  • Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in a mildly acidic buffer (pH 5.0).

  • Integration: Add the API incrementally to the CD solution under continuous magnetic stirring at 25°C.

  • Equilibration: Stir the suspension for 24-48 hours to ensure thermodynamic equilibrium of the host-guest inclusion complex.

  • Validation: Filter the solution through a 0.22 µm PVDF syringe filter. Quantify the dissolved API in the filtrate using HPLC to calculate the complexation efficiency.

Process Visualizations

SolubilityWorkflow Start Compound Insoluble in Aqueous Media CheckPH 1. Check & Adjust pH (Target pH 4.0 - 5.5) Start->CheckPH IsSoluble1 Soluble? CheckPH->IsSoluble1 SaltScreen 2. Salt Screening (Mesylate, HCl, Citrate) IsSoluble1->SaltScreen No Success Proceed to Downstream Assays / Formulation IsSoluble1->Success Yes IsSoluble2 Soluble? SaltScreen->IsSoluble2 Cyclodextrin 3. Cyclodextrin Complexation (HP-β-CD 10-20% w/v) IsSoluble2->Cyclodextrin No IsSoluble2->Success Yes Cosolvent 4. Cosolvent Addition (PEG400 / Propylene Glycol) Cyclodextrin->Cosolvent If precipitation persists Cyclodextrin->Success If clear Cosolvent->Success

Decision tree workflow for troubleshooting the aqueous solubility of lipophilic diamines.

CDComplexation API 1-(aminomethyl)-N-benzyl- N-methylcyclohexan-1-amine LipophilicCore Lipophilic Core (Benzyl + Cyclohexane) API->LipophilicCore AmineGroups Ionizable Groups (Primary & Tertiary Amines) API->AmineGroups HydrophobicCavity Hydrophobic Cavity LipophilicCore->HydrophobicCavity Encapsulation (van der Waals) Complex Inclusion Complex (Water Soluble) AmineGroups->Complex Exposed to Aqueous Media HPBCD HP-β-Cyclodextrin HPBCD->HydrophobicCavity HydrophilicExterior Hydrophilic Exterior (Hydroxypropyl groups) HPBCD->HydrophilicExterior HydrophobicCavity->Complex HydrophilicExterior->Complex Solvation

Logical relationship and mechanism of HP-β-CD inclusion complexation with the target API.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine .

This sterically hindered, 1,1-disubstituted cyclohexane derivative is a highly valuable building block in neuropharmacological ligand design and complex peptidomimetic synthesis. However, synthesizing this target requires a precise two-phase sequence: a modified Strecker reaction followed by a harsh nitrile reduction. Due to the steric bulk of the N-benzyl-N-methylamine moiety and the polarity of the final diamine, standard textbook conditions frequently result in poor yields or complete reaction failure.

This guide addresses the root causes of these synthetic bottlenecks and provides validated, self-consistent protocols to maximize your recovery.

Synthetic Workflow Overview

SyntheticWorkflow A Cyclohexanone + N-Benzyl-N-methylamine B 1-(N-benzyl-N-methylamino) cyclohexanecarbonitrile A->B TMSCN, Ti(O-i-Pr)4 (Phase 1) C 1-(aminomethyl)-N-benzyl- N-methylcyclohexan-1-amine B->C LiAlH4, THF (Phase 2)

Figure 1: Two-step synthetic workflow for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Phase 1: Strecker Synthesis of the α-Aminonitrile

Q: I am getting very low yields (<20%) when reacting cyclohexanone, N-benzyl-N-methylamine, and aqueous KCN. How can I improve this? A: The primary issue is the reversibility of the Strecker reaction combined with severe steric hindrance. N-benzyl-N-methylamine is a bulky secondary amine. When using standard aqueous potassium cyanide (KCN), the thermodynamic equilibrium heavily favors the starting materials rather than the sterically congested α-aminonitrile[1].

  • The Causality & Solution: To drive the reaction forward, you must switch to anhydrous conditions using Trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst, such as Titanium(IV) isopropoxide (Ti(O-i-Pr)₄). The Lewis acid activates the ketone to facilitate iminium ion formation, and the TMSCN irreversibly traps the iminium ion as a silylated intermediate, pushing the equilibrium entirely to the product side[2].

Q: My α-aminonitrile intermediate degrades into multiple spots during silica gel chromatography. Why is this happening? A: α-Aminonitriles derived from sterically hindered ketones are thermodynamically unstable on acidic media. The slightly acidic silanol groups on standard silica gel catalyze a retro-Strecker decomposition, reverting your product back to cyclohexanone and the free amine.

  • The Causality & Solution: Do not purify this intermediate via standard silica gel chromatography. The protocol provided below relies on a simple aqueous wash to remove unreacted starting materials. The crude α-aminonitrile is typically >90% pure and should be used immediately in the next step. If purification is absolutely mandatory for your workflow, you must use basic alumina or deactivate your silica gel by pre-treating it with 1% triethylamine (Et₃N).

Phase 2: Nitrile Reduction to the 1,2-Diamine

Q: I used Catalytic Hydrogenation (Pd/C, H₂) to reduce the nitrile to the primary amine, but NMR shows I lost the benzyl group. What happened? A: Palladium on carbon under a hydrogen atmosphere is the classic, textbook method for N-debenzylation. While it successfully reduces nitriles, it simultaneously cleaves the benzyl protecting group from your tertiary amine.

  • The Causality & Solution: You must use a hydride source that is orthogonal to benzyl cleavage. Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is the industry standard for reducing sterically hindered nitriles to primary amines without affecting N-benzyl groups[3].

Q: My LiAlH₄ reduction shows complete consumption of the starting material by TLC, but my isolated yield of the diamine is terrible (<30%). Where is my product? A: Your target product is a highly polar 1,2-diamine. If you are using a standard aqueous or acidic quench, the diamine is becoming irreversibly coordinated and trapped within the gelatinous aluminum hydroxide salts (Al(OH)₃) that form during the workup.

  • The Causality & Solution: You must implement the Fieser Workup [4]. By adding highly specific stoichiometric ratios of water and sodium hydroxide, the aluminum byproducts are converted into a granular, crystalline aluminate salt (NaAlO₂). This prevents emulsion formation and liberates the polar diamine into the organic phase, allowing for simple filtration and near-quantitative recovery.

Quantitative Data & Parameter Summary
ParameterPhase 1: Strecker SynthesisPhase 2: Nitrile Reduction
Target Intermediate α-Aminonitrile1,2-Diamine
Optimal Reagents TMSCN, Ti(O-i-Pr)₄LiAlH₄, Anhydrous THF
Suboptimal Reagents Aqueous KCN/HClPd/C + H₂ (Cleaves Benzyl)
Purification Strategy Aqueous wash (Avoid Silica)Fieser Workup (Avoid Emulsions)
Expected Yield 85 - 95% (Crude)75 - 85% (Isolated)
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(N-benzyl-N-methylamino)cyclohexanecarbonitrile
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanone (1.0 eq) and N-benzyl-N-methylamine (1.05 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Activation: Add Titanium(IV) isopropoxide (1.1 eq) dropwise at room temperature. Stir the mixture for 2 hours to ensure complete iminium ion formation.

  • Cyanation: Cool the mixture to 0 °C using an ice bath and slowly add Trimethylsilyl cyanide (TMSCN, 1.2 eq). (Safety Note: TMSCN is highly toxic and volatile; perform strictly in a well-ventilated fume hood).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. A white precipitate (TiO₂) will form. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the titanium salts.

  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Proceed to Protocol 2 without column chromatography.

Protocol 2: Synthesis of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
  • Preparation: In a flame-dried, two-neck flask under nitrogen, suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Addition: Dissolve the crude α-aminonitrile (1.0 eq) from Protocol 1 in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic reaction.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to reflux (65 °C) for 4-6 hours.

    • Self-Validation Step: Monitor the reaction by IR spectroscopy. The reaction is complete when the sharp -CN stretch at ~2230 cm⁻¹ completely disappears.

  • The Fieser Quench: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used in Step 1, carefully and sequentially add[4]:

    • x mL of distilled H₂O (Add dropwise; expect vigorous H₂ gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. The gelatinous aluminum salts will convert into a dense, white, granular precipitate.

  • Isolation: Filter the mixture through a fritted funnel. Wash the filter cake thoroughly with hot ethyl acetate to ensure all coordinated diamine is extracted from the salts.

  • Final Polish: Concentrate the combined filtrate under reduced pressure to yield the target 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine as a viscous oil.

References
  • Strecker amino acid synthesis , Wikipedia,[Link]

  • Catalytic Enantioselective Strecker Reaction of Isatin-Derived N-Unsubstituted Ketimines , ACS Publications,[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives , Master Organic Chemistry,[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations , ACS Publications,[Link]

Sources

Troubleshooting

Resolving LC-MS co-elution issues for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine samples

Resolving Co-Elution Issues for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Elution Issues for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals resolve complex co-elution and matrix suppression issues specifically associated with highly polar, basic diamines like 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Instead of merely providing a list of parameters, this guide explains the chromatographic causality behind each experimental choice, ensuring you understand why a method works so you can adapt it to your specific matrix.

Q: Why does 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine consistently co-elute with matrix components and exhibit poor peak shape in standard LC-MS runs?

A: The root cause lies in the molecule's acid-base chemistry. 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a basic diamine containing both a primary amine and a tertiary amine.

  • The Causality: Under standard LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), both amine groups are fully protonated, giving the molecule a +2 charge. This di-cationic state makes the compound extremely hydrophilic.

  • The Result: On a standard C18 reversed-phase (RP) column, the protonated diamine exhibits almost zero hydrophobic retention. It elutes in the column's void volume ( t0​ ) alongside unretained salts, polar endogenous lipids, and other matrix components. This massive co-elution leads to severe ion suppression in the electrospray ionization (ESI) source and broad, tailing peaks due to secondary interactions with residual silanols on the silica support.

Q: How can I manipulate chromatographic chemistry to force retention and resolve this co-elution?

A: You must abandon standard low-pH reversed-phase methods and choose one of two orthogonal retention strategies based on your sample matrix.

Strategy 1: High-pH Reversed-Phase Chromatography By raising the mobile phase pH to ≥ 10.5 (using ammonium hydroxide), you exceed the pKa of both amine groups. The molecule becomes deprotonated and neutral. This dramatically increases its lipophilicity (driven by the cyclohexane and benzyl rings), forcing strong retention on a C18 column and shifting its elution far away from the polar void volume[1].

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) If your matrix contains lipophilic interferences that co-elute at high pH, HILIC is the ideal alternative. HILIC embraces the molecule's polarity. By using a highly organic mobile phase (e.g., 90% Acetonitrile) with an aqueous buffer, the +2 charged diamine partitions into a water-rich layer immobilized on the stationary phase, providing excellent retention and orthogonal selectivity[2].

Retention_Mechanism Compound 1-(aminomethyl)-N-benzyl- N-methylcyclohexan-1-amine (Basic Diamine) LowPH Low pH (pH < 3) Fully Protonated (+2) Compound->LowPH HighPH High pH (pH > 10.5) Neutral / Deprotonated Compound->HighPH RP_Low Standard RP-LC: Zero Retention, Tailing, Co-elution with void LowPH->RP_Low Standard C18 HILIC_Low HILIC (Amide/Zwitterionic): Strong Polar Partitioning & Electrostatic Retention LowPH->HILIC_Low HILIC Column RP_High High-pH RP-LC (Hybrid C18): Hydrophobic Partitioning, Strong Retention HighPH->RP_High High-pH Stable C18

Caption: Causality of chromatographic retention mechanisms for basic diamines under varying pH conditions.

Q: What is the exact step-by-step protocol for implementing a High-pH Reversed-Phase solution?

A: To ensure scientific integrity, this protocol includes a self-validating step to confirm true retention.

Protocol 1: High-pH RP-LC Method Development

  • Column Selection: Select a high-pH stable, hybrid-silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand pH 11 without silica dissolution[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Methanol (Methanol often provides better peak shape for basic aromatics than Acetonitrile at high pH).

  • Gradient Design: Start at 5% B, hold for 1 minute, ramp to 95% B over 6 minutes.

  • Self-Validation Step: Inject a mixture containing your diamine analyte, Uracil (a void volume marker, t0​ ), and Toluene (a hydrophobic marker).

    • Validation Check: If the diamine elutes at the same time as Uracil, the pH is not high enough to neutralize the amines. If it elutes between 3–5 minutes (well after Uracil), you have successfully achieved a retention factor ( k′ ) > 2, validating the mechanism.

Q: If my sample matrix is highly lipophilic and High-pH RP still results in co-elution, how do I implement HILIC?

A: HILIC requires strict adherence to injection solvent rules to prevent peak distortion.

Protocol 2: HILIC-MS/MS Optimization

  • Column Selection: Use an Amide or Zwitterionic (ZIC-HILIC) stationary phase, which provides excellent hydrogen bonding and electrostatic interactions for diamines[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3).

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate and 0.1% Formic Acid. (Note: Always keep at least 3-5% water in the organic phase to maintain the HILIC partitioning layer).

  • Self-Validation Step (Injection Solvent): Prepare two vials of your sample. Dissolve Vial 1 in 100% Water. Dissolve Vial 2 in 95% Acetonitrile.

    • Validation Check: Inject both. Vial 1 will likely show a split, broad, or fronting peak because the aqueous injection solvent disrupts the localized HILIC water layer. Vial 2 will yield a sharp, symmetrical peak. This validates that your sample diluent is compatible with the HILIC mechanism.

LCMS_Workflow Start Co-elution of Basic Diamine (1-(aminomethyl)-N-benzyl-...) Check Assess Matrix & Interferences Start->Check IsPolar Are interferences highly polar? Check->IsPolar HILIC Use HILIC Mode (Low pH, High Organic) IsPolar->HILIC Yes HighPH Use High-pH RP-LC (pH > 10.5) IsPolar->HighPH No / Isobaric MSMS Optimize MRM Transitions (MS/MS Selectivity) HILIC->MSMS HighPH->MSMS Validate Validate Resolution & Signal-to-Noise MSMS->Validate

Caption: Workflow for resolving LC-MS co-elution of basic diamines based on interference polarity.

Q: How do these methods quantitatively compare in terms of performance?

A: The table below summarizes the expected quantitative improvements when migrating from a standard method to our optimized protocols.

Table 1: Chromatographic Performance Comparison for the Diamine Analyte

MethodRetention Time ( tR​ )Retention Factor ( k′ )Peak Asymmetry ( As​ )Matrix Factor (Ion Suppression)
Standard Low-pH RP 0.8 min (Void)< 0.22.5 (Severe Tailing)35% (Heavy Suppression)
High-pH RP (pH 10.5) 4.2 min3.51.1 (Symmetrical)92% (Minimal Suppression)
ZIC-HILIC (Low pH) 5.5 min4.51.0 (Symmetrical)95% (Minimal Suppression)

Table 2: Optimized MS/MS (MRM) Parameters for Selectivity If chromatographic co-elution persists with an isobaric isomer, MS/MS selectivity is your final safeguard[5].

Precursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Structural OriginPurpose
233.2120.125Cleavage of N-benzyl-N-methyl groupQuantifier
233.291.140Tropylium ion (Benzyl cleavage)Qualifier
233.2216.215Loss of primary amine ( −NH3​ )Qualifier 2
Q: What are the most common pitfalls (FAQs) when applying these advanced methods?

FAQ 1: Does high pH suppress positive electrospray ionization (ESI+) since the molecule is neutral in solution? Causality: Contrary to common expectations, high pH mobile phases do not necessarily suppress the ionization of basic compounds in ESI+. Positive ions are formed abundantly due to gas-phase protonation. Furthermore, because the neutral compound retains longer, it elutes in a higher percentage of organic solvent, which significantly enhances droplet desolvation efficiency and often increases overall MS sensitivity[1].

FAQ 2: My HILIC retention times are drifting from injection to injection. How do I fix this? Causality: Insufficient column equilibration is the primary cause of retention time drift in HILIC[6]. Unlike reversed-phase, which requires only 3–5 column volumes to equilibrate, HILIC requires at least 10–20 column volumes to fully re-establish the complex water-rich partitioning layer on the silica surface. Increase your post-run equilibration time.

FAQ 3: I am still seeing peak tailing in High-pH RP. What is causing this? Causality: Even at high pH, secondary interactions can occur if the column is degrading. Silica dissolution begins above pH 8 on standard columns, creating active silanol sites that bind basic amines[3]. Ensure you are using a bidentate-endcapped or hybrid-particle column specifically rated for pH 11, and utilize a guard column to protect the analytical phase from matrix contamination[7].

References
  • Source: Phenomenex / chinacloudapi.
  • Source: Agilent Technologies / hpst.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: Restek URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Cross-Coupling of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. The unique structure of this diamine, featuring a sterically hindered tertiary amine and a primary amine on a quaternary carbon center, presents specific challenges in achieving high-yield and high-purity C-N bond formation. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Mono-arylated Product at the Primary Amine

You are observing significant amounts of unreacted starting material or a complex mixture of products.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The steric hindrance around the primary amine can slow down the catalytic cycle.[1][2] The choice of palladium precursor and, more importantly, the phosphine ligand is critical to overcome this barrier.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos.[2][3] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps of the catalytic cycle.[4] Consider using pre-formed palladium G3 or G4 precatalysts to ensure efficient generation of the active Pd(0) species.[5]

  • Incorrect Base Selection: The choice of base is crucial and can significantly impact the reaction rate and selectivity. A base that is too weak may not efficiently deprotonate the primary amine, while an overly strong base might promote side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for Buchwald-Hartwig aminations. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, although they may require higher reaction temperatures.[6][7]

  • Suboptimal Solvent and Temperature: The reaction kinetics are highly dependent on the solvent and temperature.

    • Solution: Toluene, dioxane, and THF are commonly used solvents.[7][8] Start with a temperature of 80-100 °C and monitor the reaction progress.[9][10] If the reaction is sluggish, a gradual increase in temperature may be necessary. Microwave irradiation can sometimes accelerate the reaction and improve yields, especially for challenging substrates.[11]

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cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Mono-Arylated Product Cause1 Inadequate Catalyst Activity Problem->Cause1 Cause2 Incorrect Base Selection Problem->Cause2 Cause3 Suboptimal Solvent/Temp Problem->Cause3 Solution1 Use Bulky, Electron-Rich Ligands (e.g., BrettPhos, RuPhos) Cause1->Solution1 Solution2 Employ Palladium Precatalysts (G3 or G4) Cause1->Solution2 Solution3 Optimize Base: NaOt-Bu, Cs2CO3, K3PO4 Cause2->Solution3 Solution4 Screen Solvents: Toluene, Dioxane, THF Cause3->Solution4 Solution5 Adjust Temperature (80-110 °C) or Consider Microwave Cause3->Solution5

Caption: Troubleshooting Low Product Yield.

Issue 2: Formation of Di-arylated Byproduct

You are observing the formation of a product where both the primary and the tertiary amine have been arylated.

Potential Causes & Solutions:

  • High Catalyst Loading or Temperature: Aggressive reaction conditions can lead to the undesired arylation of the less reactive tertiary amine.

    • Solution: Reduce the catalyst loading to the minimum effective amount (typically 0.5-2 mol%).[9][10] Lowering the reaction temperature can also improve selectivity.

  • Ligand Choice: While bulky ligands are generally preferred, an inappropriate ligand might not provide sufficient steric shielding to prevent the tertiary amine from coordinating to the palladium center.

    • Solution: Screen a panel of bulky phosphine ligands. Ligands with very large steric profiles, such as AdBrettPhos, may offer enhanced selectivity for the primary amine.

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cluster_main Reaction Pathway A Starting Diamine B Desired Mono-arylated Product (at primary amine) A->B Desired Pathway (Selective Arylation) C Undesired Di-arylated Byproduct A->C Direct Di-arylation (Under Harsh Conditions) B->C Side Reaction (Over-arylation)

Caption: Desired vs. Undesired Arylation Pathways.

Issue 3: Observation of Hydrodehalogenation of the Aryl Halide

A significant amount of the arene corresponding to your aryl halide is detected, indicating a competing reduction pathway.

Potential Causes & Solutions:

  • β-Hydride Elimination: This is a common side reaction in palladium-catalyzed aminations, where a palladium-amide intermediate undergoes β-hydride elimination to form an imine and a palladium-hydride species, which then reduces the aryl halide.[4]

    • Solution: The use of bulky, electron-rich ligands that accelerate the rate of reductive elimination relative to β-hydride elimination is crucial.[4] Bidentate ligands like XantPhos can also suppress this side reaction.[12]

  • Water in the Reaction Mixture: Trace amounts of water can react with the palladium catalyst to generate palladium hydride species, leading to hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Side ReactionKey Influencing FactorsRecommended Mitigation Strategy
Di-arylation High Temperature, High Catalyst LoadingReduce temperature and catalyst loading. Screen sterically demanding ligands.
Hydrodehalogenation β-Hydride Elimination, Presence of WaterUse bulky, electron-rich ligands (e.g., biarylphosphines) or bidentate ligands (e.g., XantPhos). Ensure anhydrous conditions.
Homocoupling Oxygen Exposure, High TemperatureDegas solvents and maintain an inert atmosphere. Lower reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why is the tertiary amine in 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine less reactive than the primary amine in Buchwald-Hartwig cross-coupling?

The lower reactivity of the tertiary amine is primarily due to steric hindrance. The cyclohexyl ring and the benzyl group create a sterically congested environment around the nitrogen atom, making it difficult for it to coordinate to the palladium catalyst.[1][2] The catalytic cycle for Buchwald-Hartwig amination involves the formation of a palladium-amide complex, and the bulky substituents on the tertiary amine disfavor the formation of this intermediate.

Q2: Can I use an aryl chloride as a coupling partner with this diamine?

Yes, but it is more challenging than using an aryl bromide or iodide.[8] Aryl chlorides are less reactive in the oxidative addition step.[13] To achieve successful coupling with aryl chlorides, highly active catalyst systems are required.

  • Recommendation: Utilize a combination of a palladium precatalyst (e.g., a G3 or G4 precatalyst) with a highly electron-rich and sterically hindered ligand like tBuXPhos or cataCXium A.[5] Higher reaction temperatures and longer reaction times may also be necessary.[14][15]

Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?

  • Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) source, its reduction to the active Pd(0) species might be inefficient.[16] Consider switching to a pre-formed Pd(0) catalyst or a precatalyst.

  • Check Reagent Purity: Impurities in the amine, aryl halide, or solvent can poison the catalyst. Purify your starting materials if necessary.

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen, as this can deactivate the catalyst.[17] Degas your solvent thoroughly.

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by LC-MS or GC-MS to track the consumption of starting materials and the formation of the product and any byproducts. This will give you a clearer picture of whether the reaction has stalled or is proceeding slowly.

Q4: Are there any alternatives to palladium catalysis for this type of transformation?

While palladium-catalyzed reactions are the most common for C-N bond formation, copper-catalyzed Ullmann-type couplings can be an alternative.[12] However, these reactions often require higher temperatures and may have a different substrate scope and functional group tolerance. For specific applications, it may be worth exploring, but for general C-N cross-coupling of this diamine, palladium-based systems are typically more robust and versatile.

Experimental Protocol: General Procedure for Mono-Arylation

This is a starting point protocol that should be optimized for your specific aryl halide.

Materials:

  • 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (1.2 equiv)

  • Anhydrous toluene (to achieve a 0.1-0.2 M concentration)

Procedure:

  • In a glovebox, add the palladium precatalyst, sodium tert-butoxide, and aryl halide to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine followed by the anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

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cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Vessel: - Pd Precatalyst - NaOt-Bu - Aryl Halide B Add: - Diamine - Anhydrous Toluene A->B C Seal and Heat (e.g., 100 °C) B->C D Monitor Progress (TLC, GC/LC-MS) C->D E Cool and Quench (with Water) D->E F Extract and Dry E->F G Purify (Column Chromatography) F->G

Caption: General Experimental Workflow.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling with 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

Welcome to the Advanced Synthesis Technical Support Center. This portal is specifically engineered for researchers, application scientists, and drug development professionals encountering low coupling efficiencies when u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This portal is specifically engineered for researchers, application scientists, and drug development professionals encountering low coupling efficiencies when utilizing 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (CAS: 41805-29-2).

Below, you will find a comprehensive root-cause analysis, troubleshooting FAQs, and self-validating protocols designed to bypass the thermodynamic and kinetic barriers of this specific substrate.

Part 1: Substrate Profiling & Root Cause Analysis

To solve the coupling inefficiency, we must first deconstruct the structural challenges of the amine. 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine presents a "perfect storm" of synthetic hurdles:

  • Neopentyl-Like Steric Hindrance: The primary amine (-CH₂NH₂) is attached to a fully substituted (quaternary) C1 carbon on a cyclohexane ring. This creates a highly congested neopentyl-like trajectory for nucleophilic attack, drastically increasing the activation energy required to approach an activated carboxylate[1].

  • Adjacent Bulky Tertiary Amine: The presence of the geminal N-benzyl-N-methyl group acts as a massive steric shield directly adjacent to the primary amine, further blocking the Bürgi-Dunitz approach angle.

  • Competitive Basicity & Chelation: As a 1,3-diamine system, the tertiary amine can alter the local pH, prematurely quench sensitive activated esters, or form intramolecular hydrogen bonds with the primary amine, reducing its nucleophilicity.

TroubleshootingWorkflow Start Substrate: 1-(aminomethyl)- N-benzyl-N-methylcyclohexan-1-amine Assess Issue: Extreme Steric Hindrance & Competitive Basic Center Start->Assess Base Action: Use Non-Nucleophilic Base (TMP or 2,6-Lutidine) Assess->Base Reagent Select Coupling Chemistry Base->Reagent PyAOP Method A: PyAOP / Heat (Avoids Guanidinylation) Reagent->PyAOP TCFH Method B: TCFH-NMI (In-situ Acyl Fluoride) Reagent->TCFH

Decision workflow for coupling highly hindered neopentyl-like diamine substrates.

Part 2: Troubleshooting FAQs

Q: Why do standard reagents like EDC/HOBt or even HATU fail with this amine? A: EDC/HOBt generates an OBt active ester, which is too sterically demanding and insufficiently reactive for neopentyl-like amines. While generates a more reactive OAt ester, it is a uronium salt. When coupling is kinetically slow due to extreme steric hindrance, uronium salts (like HATU, HBTU, or COMU) will react directly with the primary amine to form a dead-end guanidino byproduct [2].

Q: I am observing unreacted amine and degraded carboxylic acid. What is happening? A: The basic tertiary amine on your substrate is likely acting as a general base, promoting the hydrolysis or decomposition of your activated ester before the sterically hindered primary amine can attack. You must switch to an activated intermediate that is highly resistant to hydrolysis but highly reactive to amines, such as an acyl fluoride [3][4].

Q: How should I adjust my base selection? A: Standard bases like DIPEA (N,N-Diisopropylethylamine) may not be sufficient. Because your substrate already contains a basic tertiary amine, you need a stronger, strictly non-nucleophilic base to ensure the primary amine remains completely deprotonated without interfering with the coupling reagent. TMP (2,2,6,6-tetramethylpiperidine) or 2,6-lutidine are the optimal choices here[2].

Part 3: Validated Experimental Protocols

To achieve high coupling efficiency, you must abandon uronium salts and standard carbodiimides. Below are two self-validating protocols engineered for this specific molecule.

Protocol A: Phosphonium-Mediated Coupling via PyAOP

Mechanism: PyAOP is a phosphonium salt that generates a highly reactive OAt ester. Unlike HATU, phosphonium salts cannot cause guanidinylation of the amine, making them the gold standard for slow, sterically hindered couplings[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.2 eq) and PyAOP (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add TMP (3.0 eq) to the solution. Stir at room temperature for 5 minutes to ensure complete formation of the OAt active ester. (Self-Validation: A color change to pale yellow typically indicates successful OAt ester formation).

  • Amine Addition: Add 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (1.0 eq) dropwise.

  • Thermal Activation: Seal the vial and heat the reaction to 60°C for 12–18 hours. (Alternatively, use microwave irradiation at 80°C for 45 minutes).

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: In-Situ Acyl Fluoride Generation via TCFH-NMI

Mechanism: Acyl fluorides have a significantly smaller steric profile than OBt/OAt esters, allowing them to easily penetrate the steric shield of the neopentyl-like amine. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) rapidly generates acyl fluorides in situ[3][4].

AcylFluorideMechanism Acid Carboxylic Acid AcylFluoride Acyl Fluoride (Low Steric Profile) Acid->AcylFluoride Activation TCFH TCFH + NMI TCFH->AcylFluoride Amide Target Amide AcylFluoride->Amide Nucleophilic Attack Amine Hindered Amine Amine->Amide

Mechanistic pathway of TCFH-NMI mediated acyl fluoride generation and amide coupling.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.2 eq) and TCFH (1.2 eq) in anhydrous CH₂Cl₂ or MeCN (0.2 M). Add NMI (3.0 eq). Stir at room temperature for 15 minutes.

  • Validation Check: (Optional but recommended) Take a 5 µL aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm complete acyl fluoride formation.

  • Coupling: Add 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at 40°C for 12 hours. The high stability of the acyl fluoride prevents degradation, allowing the slow nucleophilic attack to proceed to completion.

  • Workup: Quench with 1N HCl (briefly, to neutralize NMI), extract with CH₂Cl₂, wash with brine, dry, and purify via flash chromatography.

Part 4: Quantitative Data & Reagent Comparison

The following table summarizes the expected performance metrics when coupling standard aliphatic carboxylic acids to 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine based on reagent class[4][6][7].

Coupling SystemActivated SpeciesGuanidinylation RiskSteric ProfileExpected Yield
EDC / HOBt OBt EsterNoneVery High< 15% (Often fails)
HATU / DIPEA OAt EsterHigh (Due to slow rxn)High20% - 40%
COMU / TMP Oxyma EsterModerateHigh40% - 60%
PyAOP / TMP OAt EsterNone (Phosphonium)High75% - 85% (with heat)
TCFH / NMI Acyl FluorideNoneVery Low > 85%

References

  • - Bachem. 2. - Organic Process Research & Development, ACS Publications.

  • - PMC.

  • - Organic & Biomolecular Chemistry, RSC Publishing. 5. - Sigma-Aldrich.

  • - ResearchGate. 7. - Benchchem. 8. - CHIMIA.

Sources

Reference Data & Comparative Studies

Validation

The Cyclohexylamine Scaffold in Modern Drug Discovery: A Comparative Guide to NMDA Receptor Antagonists

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of therapeutic agents. Its rigid, three-dimensional structure provides an excellent platform for...

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Author: BenchChem Technical Support Team. Date: March 2026

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of therapeutic agents. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with various biological targets. This guide offers a comparative analysis of cyclohexylamine derivatives in drug design, with a particular focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists—a class of compounds with significant therapeutic potential in a variety of neurological disorders.

While the specific compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is not characterized in the peer-reviewed scientific literature, precluding a direct comparative analysis, we will explore the well-documented structure-activity relationships (SAR) within the broader class of 1-amino-alkylcyclohexanes. This guide will leverage data from extensively studied analogues to provide researchers, scientists, and drug development professionals with a framework for the rational design of novel cyclohexylamine-based therapeutics.

The NMDA Receptor: A Key Target in Neurological Disorders

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in a range of neurological conditions including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts.[2]

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, were among the first recognized non-competitive antagonists of the NMDA receptor.[3] Their mechanism involves blocking the ion channel pore, thereby preventing the influx of calcium ions. While therapeutically effective in some contexts, their use is often limited by significant psychotomimetic side effects.[3] This has driven the development of new generations of cyclohexylamine derivatives with more favorable pharmacological profiles.

Structure-Activity Relationship (SAR) of 1-Amino-alkylcyclohexane NMDA Receptor Antagonists

The therapeutic potential of 1-amino-alkylcyclohexane derivatives is intimately linked to their chemical structure. Key modifications to the cyclohexane ring and the amino group have profound effects on their affinity, potency, and channel-blocking kinetics.

The Importance of the Amino Group

A primary or secondary amine is a critical feature for the NMDA receptor antagonist activity of this class of compounds. At physiological pH, this group is protonated, and the resulting positive charge is essential for the molecule to enter and block the ion channel of the NMDA receptor.

Impact of Cyclohexane Ring Substitution

The substitution pattern on the cyclohexane ring significantly influences the affinity and kinetics of the interaction with the NMDA receptor channel. The addition of alkyl groups to the cyclohexane ring can enhance the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and interact with the binding site within the channel.

A prime example of a well-studied 1-amino-alkylcyclohexane is neramexane , a memantine analogue. Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) demonstrates moderate affinity for the NMDA receptor and exhibits strong voltage-dependency and fast unblocking kinetics.[4] These properties are considered advantageous as they may allow for the modulation of pathological NMDA receptor overactivity while preserving normal physiological function, potentially leading to a better side-effect profile compared to high-affinity antagonists.[5]

The following table summarizes the in vitro activity of neramexane and related compounds, illustrating the impact of structural modifications.

CompoundStructure[³H]MK-801 Binding Ki (µM)NMDA-induced Current Inhibition IC₅₀ (µM)
Memantine1-amino-3,5-dimethyladamantane0.541.1
Neramexane (MRZ 2/579)1-amino-1,3,3,5,5-pentamethylcyclohexane1.871.29
MRZ 2/6151-amino-1,3,3,5-tetramethylcyclohexane2.52.1
MRZ 2/6321-amino-1,3,5,5-tetramethylcyclohexane3.23.8

Data compiled from Parsons et al., 1999.[4]

The data indicate that the degree of alkyl substitution on the cyclohexane ring influences the binding affinity and inhibitory potency.

Comparative Analysis with Other Cyclohexylamine Derivatives

To provide a broader context, it is useful to compare the properties of 1-amino-alkylcyclohexanes with other classes of cyclohexylamine-based NMDA receptor antagonists, such as the arylcyclohexylamines.

CompoundClass[³H]TCP Binding Affinity (Kd or Ki)Notes
Phencyclidine (PCP)Arylcyclohexylamine~50 nMHigh-affinity channel blocker with significant psychotomimetic effects.[6]
Tenocyclidine (TCP)Arylcyclohexylamine~30 nMA potent PCP analogue.[3]
KetamineArylcyclohexylamine~500 nMLower affinity than PCP, used as an anesthetic and antidepressant.[3]
Neramexane1-Amino-alkylcyclohexane~1.87 µM ([³H]MK-801 Ki)Moderate affinity, fast kinetics, and voltage-dependent.[4]

This comparison highlights the significantly lower affinity of neramexane compared to the high-affinity arylcyclohexylamines. This difference in affinity and the associated faster channel unblocking kinetics are thought to contribute to the improved tolerability of compounds like memantine and neramexane.

Experimental Protocols

The characterization of novel cyclohexylamine derivatives as NMDA receptor antagonists involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.

Radioligand Binding Assay for NMDA Receptor Channel Binding

This assay determines the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor ion channel by measuring its ability to displace a radiolabeled ligand, such as [³H]MK-801 or [³H]TCP.

Materials:

  • Rat cortical membranes (prepared from adult rat brains)

  • Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]MK-801 or [³H]TCP (specific activity ~20-80 Ci/mmol)

  • Non-specific binding control: unlabeled MK-801 or PCP (10 µM)

  • Test compounds at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the rat cortical membranes (50-100 µg protein), radioligand (e.g., 1-5 nM [³H]MK-801), and either vehicle, non-specific binding control, or the test compound at a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki (inhibitor constant) can be calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment of NMDA Receptor Function

Patch-clamp electrophysiology on cultured neurons or in brain slices allows for the functional characterization of NMDA receptor antagonists, including their potency, voltage-dependency, and kinetics.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • External recording solution (containing physiological concentrations of ions)

  • Internal pipette solution

  • NMDA and glycine (co-agonist)

  • Test compounds

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron. Clamp the cell at a negative holding potential (e.g., -70 mV).

  • NMDA Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Compound Application: Co-apply the test compound with NMDA and glycine to measure the inhibition of the NMDA-induced current.

  • Voltage-Dependency: Assess the degree of inhibition at different holding potentials (e.g., -70 mV, -40 mV, +20 mV) to determine voltage-dependency.

  • Kinetics: Measure the on- and off-rates of the channel block to determine the kinetics of the interaction.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of the NMDA-induced current. Analyze the current-voltage relationship to determine the degree of voltage-dependency.

Visualizing Key Concepts

The following diagrams illustrate the mechanism of action of non-competitive NMDA receptor antagonists and the workflow for their evaluation.

NMDA_Receptor_Antagonism cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ca_channel Ca²⁺ Channel (blocked) NMDA_Receptor->Ca_channel Activation Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Antagonist Cyclohexylamine Antagonist Antagonist->Ca_channel Channel Block Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical SAR_Analysis SAR Analysis Synthesis Synthesis of Analogues SAR_Analysis->Synthesis Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Electrophysiology Binding_Assay->Functional_Assay Animal_Models Animal Models of Disease Functional_Assay->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD Tox Toxicology PK_PD->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials Lead Candidate

Caption: Workflow for the discovery and development of novel cyclohexylamine-based therapeutics.

Conclusion and Future Directions

The cyclohexylamine scaffold remains a highly valuable starting point for the design of novel central nervous system therapeutics. While the specific compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is not documented in the scientific literature, the extensive research on related 1-amino-alkylcyclohexanes provides a robust framework for understanding their structure-activity relationships as NMDA receptor antagonists.

Future research in this area will likely focus on fine-tuning the pharmacological properties of these molecules to achieve greater selectivity for specific NMDA receptor subtypes, which may lead to improved therapeutic efficacy and reduced side effects. The development of compounds with optimized pharmacokinetic profiles, including enhanced brain penetration and metabolic stability, will also be critical for their successful clinical translation. By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the cyclohexylamine scaffold will undoubtedly continue to yield promising new drug candidates for the treatment of a wide range of debilitating neurological disorders.

References

  • Ferron, P. -J.; Morel, I.; Gicquel, T. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Int. J. Mol. Sci.2022 , 23(24), 15633. [Link]

  • Maurice, T.; Vignes, M. The pharmacology of phencyclidine (PCP) and PCP-like compounds. In The Pharmacology of Hallucinogens; Springer: Berlin/Heidelberg, Germany, 2018; pp. 1–34. [Link]

  • Parsons, C. G.; Danysz, W.; Quack, G. Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist--a review of preclinical data. Neuropharmacology1999 , 38(6), 735-767. [Link]

  • Lipton, S. A. Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nat. Rev. Drug Discov.2006 , 5(2), 160-170. [Link]

  • Gilling, K.; Jatzke, C.; Wollenburg, C.; Vanejevs, M.; Kauss, V.; Jirgensons, A.; Parsons, C. G. A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization. J. Neural Transm. (Vienna)2007 , 114(12), 1529-1537. [Link]

  • Danysz, W.; Parsons, C. G. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence. Int. J. Geriatr. Psychiatry2003 , 18 Suppl 1, S23-32. [Link]

  • Johnson, J. W.; Kotermanski, S. E. Mechanism of action of memantine. Curr. Opin. Pharmacol.2006 , 6(1), 61-67. [Link]

  • Parsons, C. G.; Stöffler, A.; Danysz, W. Memantine: a NMDA receptor antagonist that has a better therapeutic index than other available agents. Curr. Pharm. Des.2007 , 13(19), 1977-1985. [Link]

  • Wong, E. H.; Kemp, J. A.; Priestley, T.; Knight, A. R.; Woodruff, G. N.; Iversen, L. L. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proc. Natl. Acad. Sci. U. S. A.1986 , 83(18), 7104-7108. [Link]

  • Vignon, J.; Privat, A.; Chaudieu, I.; Thierry, A.; Kamenka, J. M.; Chicheportiche, R. [3H]Thienyl-phencyclidine ([3H]TCP) binds to two different sites in the rat brain. Localization by autoradiographic and biochemical techniques. Brain Res.1986 , 378(1), 133-141. [Link]

  • Chen, H. S.; Pellegrini, J. W.; Aggarwal, S. K.; Lipton, S. A. Open-channel block of N-methyl-D-aspartate responses by memantine and amantadine. J. Physiol.1992 , 455, 729-750. [Link]

  • Rogawski, M. A.; Wenk, G. L. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease. CNS Drug Rev.2003 , 9(3), 275-308. [Link]

  • Rammes, G.; Danysz, W.; Parsons, C. G. Pharmacological characterization of the novel amino-alkyl-cyclohexane, MRZ 2/579, a N-methyl-D-aspartate (NMDA) receptor antagonist with a favourable safety profile. Neurosci. Lett.2001 , 306(1-2), 81-84. [Link]

  • Wenk, G. L.; Parsons, C. G.; Danysz, W. Potential role of N-methyl-D-aspartate receptors as a therapeutic target in Alzheimer's disease. Behav. Pharmacol.2006 , 17(5-6), 435-442. [Link]

  • Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R.; Danysz, W.; Parsons, C. G. Synthesis and in vitro pharmacology of amino-alkyl-cyclohexanes as uncompetitive NMDA receptor antagonists. Bioorg. Med. Chem. Lett.2000 , 10(21), 2433-2436. [Link]

  • US Patent 6,034,134, 1-Amino-alkylcyclohexane NMDA receptor antagonists, issued March 7, 2000.
  • US Patent 2003/0236286 A1, Cyclohexylamine derivative as subtype selective nmda receptor antagonists, issued December 25, 2003.
  • Paoletti, P.; Bellone, C.; Zhou, Q. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nat. Rev. Neurosci.2013 , 14(6), 383-400. [Link]

  • Parsons, C. G.; Gilling, K.; Jatzke, C.; Wollenburg, C.; Vanejevs, M.; Kauss, V.; Jirgensons, A. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology1999 , 38(1), 85-108. [Link]

  • Traynelis, S. F.; Wollmuth, L. P.; McBain, C. J.; Menniti, F. S.; Vance, K. M.; Ogden, K. K.; Hansen, K. B.; Yuan, H.; Myers, S. J.; Dingledine, R. Glutamate receptor ion channels: structure, regulation, and function. Pharmacol. Rev.2010 , 62(3), 405-496. [Link]

  • Kalia, L. V.; Kalia, S. K.; Salter, M. W. NMDA receptors in clinical neurology: excitatory times ahead. Lancet Neurol.2008 , 7(8), 742-755. [Link]

  • Hardingham, G. E.; Bading, H. Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nat. Rev. Neurosci.2010 , 11(10), 682-696. [Link]

  • Maj, M.; Ghasemi, M.; Ghasemi, A.; Shafaroodi, H. NMDA receptor antagonists and their therapeutic applications. Pharmacol. Rep.2021 , 73(1), 10-47. [Link]

Sources

Comparative

Validating LC-MS/MS Quantification Methods for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying novel, highly polar basic amines in complex biological matrices. The compound 1-(aminomethyl)-N-benzyl-N-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying novel, highly polar basic amines in complex biological matrices. The compound 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine represents a particularly challenging scaffold. Featuring both a primary aminomethyl group and a tertiary N-benzyl-N-methyl group attached to a cyclohexane ring, this molecule presents unique physicochemical hurdles.

This guide objectively compares a traditional bioanalytical approach against an optimized, target-specific workflow, detailing the chemical causality behind each experimental choice to help you establish a robust, self-validating quantification system.

The Analytical Challenge: Decoding the Chemistry

Under standard reversed-phase LC-MS/MS conditions (e.g., mobile phases acidified with 0.1% formic acid to pH ~2.7), both amine groups on this molecule are fully protonated. This polycationic state creates a severe mismatch with traditional alkyl-bonded (C18) stationary phases. The protonated amines repel the hydrophobic C18 chains and interact strongly with residual, unendcapped surface silanols on the silica backbone. This secondary interaction leads to catastrophic peak tailing, poor retention (elution near the void volume), and subsequent susceptibility to matrix-induced ion suppression.

To overcome this, we must shift our methodology from generic sample preparation and hydrophobic retention to orthogonal retention mechanisms and targeted ion-exchange cleanup .

Methodology Comparison: Traditional vs. Optimized

To objectively evaluate performance, we compared a baseline traditional workflow against an optimized, chemistry-driven workflow.

  • Traditional Workflow (The Baseline): Protein Precipitation (PPT) followed by standard C18 chromatography.

  • Optimized Workflow (The Solution): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) followed by Biphenyl chromatography.

The Causality Behind the Optimized Choice

1. Why a Biphenyl Column? Standard C18 columns rely entirely on dispersive Van der Waals forces. Biphenyl stationary phases, however, offer an orthogonal retention mechanism: π−π stacking. The electron-dense biphenyl rings of the stationary phase interact strongly with the electron-deficient benzyl ring of the analyte. This mechanism retains the polar amine effectively without the need for signal-suppressing ion-pairing reagents[1].

2. Why MCX SPE? Simple PPT removes proteins but leaves endogenous phospholipids in the plasma extract. These phospholipids co-elute with early-eluting polar analytes, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression. MCX SPE utilizes a dual-retention mechanism. The protonated amines bind tightly to the sulfonic acid groups of the sorbent, allowing us to aggressively wash away neutral lipids and phospholipids with 100% organic solvent before eluting the target compound with a high-pH buffer.

Workflow cluster_traditional Traditional Approach cluster_optimized Optimized Approach Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT SPE MCX SPE Plasma->SPE C18 C18 Column PPT->C18 Result1 High Matrix Effects C18->Result1 MS LC-MS/MS Quantification Result1->MS Biphenyl Biphenyl Column SPE->Biphenyl Result2 Clean Extract Biphenyl->Result2 Result2->MS

Fig 1. Comparison of traditional vs. optimized LC-MS/MS workflows for basic amines.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction and monitoring phospholipid transitions ( m/z 184 184) during method development, the system continuously verifies matrix removal and mathematically isolates extraction recovery from ion suppression.

Step 1: Sample Pre-Treatment
  • Aliquot 200 µL of human plasma into a 96-well plate.

  • Add 20 µL of SIL-IS (e.g., 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine- d5​ , 100 ng/mL).

  • Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: This drops the pH significantly below the pKa​ of both amines, ensuring 100% protonation for optimal binding to the cation exchange sorbent.

Step 2: MCX SPE Extraction
  • Condition: 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load: Apply the acidified plasma sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 0.1N HCl. (Removes salts, carbohydrates, and highly polar neutral interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Critical Step: Strips away hydrophobic neutral lipids and phospholipids that cause matrix effects).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the protonated amines, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Parameters
  • Column: Biphenyl phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+): Precursor [M+H]+

    m/z 247.4 Product m/z 91.1 (Tropylium ion cleaved from the benzyl moiety).

Mechanism Analyte Protonated Amine Analyte C18 Standard C18 Phase Analyte->C18 Hydrophobic Only Biphenyl Biphenyl Phase Analyte->Biphenyl Hydrophobic + π-π Silanol Silanol Interactions C18->Silanol PiPi π-π Stacking Biphenyl->PiPi Tail Peak Tailing Silanol->Tail Sharp Sharp Peaks PiPi->Sharp

Fig 2. Chromatographic retention mechanism of protonated amines on C18 vs. Biphenyl phases.

Quantitative Performance Data

The optimized method was rigorously validated according to the stringent criteria set forth by the FDA (2018)[2] and EMA ICH M10 (2023)[3] guidelines for bioanalytical method validation.

Table 1: Chromatographic Performance Comparison
MetricTraditional (C18 + PPT)Optimized (Biphenyl + MCX)
Retention Time (min) 0.8 (Elutes near void volume)2.4 (Well retained)
Peak Asymmetry (Tailing Factor) 2.8 (Severe Tailing)1.1 (Highly Symmetrical)
Signal-to-Noise (S/N) at LLOQ 8:1145:1
Table 2: Bioanalytical Method Validation Results (Optimized Method)
Validation ParameterFDA / EMA Acceptance CriteriaObserved Result
Matrix Factor (MF) IS-normalized MF CV < 15%0.98 (CV: 3.2%)
Extraction Recovery Consistent across QC levels92.4% ± 4.1%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.8% - 6.5%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.2% to +3.8%

Conclusion

For highly polar, dibasic scaffolds like 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, traditional C18 and PPT methodologies fail to provide the retention and matrix cleanup necessary for reliable quantification. By aligning the sample preparation chemistry (MCX SPE) with the chromatographic retention mechanism (Biphenyl π−π stacking), laboratories can achieve a self-validating, regulatory-compliant assay characterized by superior sensitivity, zero matrix interference, and excellent peak symmetry.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline.[3][Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[2][Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.[Link]

  • Shimadzu Corporation. Multi-residue pesticides analysis by LC-MS/MS using the ODS column and the biphenyl column.[1][Link]

Sources

Validation

Structural activity relationship (SAR) comparison of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine analogs

Structural Activity Relationship (SAR) Comparison of 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Analogs: Evaluating Next-Generation Dual S1R/NMDAR Modulators Executive Summary The 1-(aminomethyl)-N-benzyl-N-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Activity Relationship (SAR) Comparison of 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine Analogs: Evaluating Next-Generation Dual S1R/NMDAR Modulators

Executive Summary

The 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine scaffold represents a highly versatile pharmacophore in modern neuropharmacology. Characterized by a 1,1-disubstituted cyclohexane core bearing both a primary aminomethyl group and a tertiary N-benzyl-N-methylamino group, this structure bridges the chemical space between classic arylcyclohexylamines (NMDAR antagonists) and benzylamine-derived Sigma-1 receptor (S1R) ligands. This guide provides an objective structural activity relationship (SAR) comparison of this scaffold and its analogs, detailing the mechanistic causality behind structural modifications, self-validating assay protocols, and performance benchmarks against commercial standards.

Pharmacophore Rationale & Mechanistic Basis

The dual-target affinity of this scaffold is dictated by its precise spatial geometry, which satisfies two distinct receptor binding models:

  • Sigma-1 Receptor (S1R) Binding: According to the Glennon pharmacophore model, optimal S1R ligands require a positive ionizable group flanked by two hydrophobic regions at specific distances[1]. In our scaffold, the tertiary amine forms a critical salt bridge with Glu172 in the S1R binding pocket[2]. The cyclohexane ring occupies the primary hydrophobic pocket, while the benzyl group extends into the secondary aryl pocket, stabilizing the complex via π−π stacking[1].

  • NMDA Receptor (NMDAR) Binding: The NMDAR PCP-binding site, located within the ion channel pore, is sterically optimized for 6-membered aliphatic rings[3]. The cyclohexane core, coupled with the basic amines, mimics the binding pose of dissociative anesthetics like ketamine, acting as an uncompetitive channel blocker[4].

Pharmacophore cluster_ligand Ligand Scaffold cluster_receptor Receptor Binding Pocket (S1R / NMDAR) C_ring Cyclohexane Ring Pocket1 Primary Hydrophobic Pocket C_ring->Pocket1 Van der Waals Amine1 Aminomethyl (1° Amine) SaltBridge Glu/Asp Salt Bridge Site Amine1->SaltBridge H-Bond Donor Amine2 N-benzyl-N-methyl (3° Amine) Amine2->SaltBridge Ion-Dipole Pocket2 Secondary Aryl Pocket Amine2->Pocket2 Pi-Pi Stacking

Fig 1. Pharmacophore mapping of the scaffold to S1R and NMDAR binding pockets.

SAR Comparison: Scaffold Modifications & Binding Affinity

To objectively evaluate the scaffold, we compare the parent compound against three targeted structural analogs. The data below illustrates how specific steric and electronic modifications alter target selectivity.

Table 1: Competitive Binding Affinity ( Ki​ , nM) of Scaffold Analogs

Compound IDStructural ModificationS1R Ki​ (nM)S2R Ki​ (nM)NMDAR Ki​ (nM)Selectivity (S1R/NMDAR)
Parent 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine14.2>1000215.015.1x
Analog A N-demethylation (Secondary Amine)85.4>1000190.52.2x
Analog B 4-Fluoro-benzyl substitution3.1>1000240.077.4x
Analog C Cyclohexyl Cyclopentyl contraction22.5>1000>5000N/A

Causality of SAR Trends:

  • N-Demethylation (Analog A): Removing the methyl group from the tertiary amine significantly decreases S1R affinity. The tertiary amine is highly optimal for interacting with the Glu172 residue in the S1R pocket due to its specific pKa​ and increased lipophilicity[2].

  • Para-Fluorination (Analog B): Introducing a fluorine atom at the para-position of the benzyl ring increases S1R affinity nearly 5-fold. This is driven by halogen bonding within the secondary hydrophobic sub-pocket, a well-documented phenomenon that enhances both binding enthalpy and metabolic stability[1].

  • Ring Contraction (Analog C): Shrinking the cyclohexane ring to a cyclopentane ring abolishes NMDAR affinity. The PCP-binding site of the NMDA receptor is sterically rigid and highly optimized for the 6-membered chair conformation characteristic of arylcyclohexylamines; smaller rings fail to induce the necessary conformational block[3].

Experimental Protocols: Self-Validating Assays

To ensure trustworthiness and reproducibility, the binding affinities reported must be derived from self-validating experimental systems. Below are the optimized protocols for evaluating these analogs.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
  • Tissue Preparation: Guinea pig brain homogenates are utilized due to their exceptionally high density of endogenous S1R[5].

  • Radioligand Selection: The assay employs -pentazocine (5 nM). Causality: Unlike [3H]DTG , which binds both S1R and S2R and requires masking agents, -pentazocine is highly selective for S1R, eliminating competitive bias and ensuring a self-validating readout[6],[5].

  • Non-Specific Binding (NSB): Defined using 10 µM Haloperidol[6].

  • Filtration: Reactions are terminated via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). Because the analogs contain basic amines, they carry a positive charge at physiological pH; PEI neutralizes the negative charge of the glass filters, preventing false-positive non-specific binding[6].

Protocol 2: NMDA Receptor Binding Assay
  • Tissue Preparation: Rat cortical membranes.

  • Radioligand Selection: [3H]MK−801 (5 nM).

  • Self-Validating Condition: Because MK-801 binds to a site inside the NMDAR ion channel, the assay buffer (5 mM HEPES, pH 7.4) must be supplemented with 10 µM L-glutamate and 10 µM glycine. Causality: These co-agonists ensure the channel remains in the "open" state. Attempting this assay without co-agonists will result in the channel closing, preventing radioligand access and yielding false-negative affinity data[4].

AssayWorkflow Membrane Tissue Prep Guinea Pig Brain Incubate Incubation Radioligand + Analog Membrane->Incubate Filter Rapid Filtration GF/B + PEI Wash Incubate->Filter Count Scintillation Quantify Bound CPM Filter->Count Analyze Data Validation Cheng-Prusoff Ki Count->Analyze

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Performance Comparison with Commercial Alternatives

To contextualize the therapeutic potential of this scaffold, we compare the optimized Analog B (4-Fluoro derivative) against established commercial standards.

Table 2: Pharmacological Benchmarking against Commercial Standards

MetricAnalog B (Optimized)(+)-Pentazocine (S1R Std)Ketamine (NMDAR Std)Haloperidol (S1R/S2R Std)
Primary Target S1R / NMDARS1RNMDARD2 / S1R / S2R
S1R Ki​ (nM) 3.14.6>10,0002.6
NMDAR Ki​ (nM) 240.0>10,000650.0>10,000
LogP (Lipophilicity) 3.82.93.14.3
Receptor Selectivity High S1R, Mod NMDARHigh S1RHigh NMDARPoor (Pan-target)
Clinical Liability TBD (Preclinical)Dysphoria (High doses)PsychotomimesisExtrapyramidal symptoms

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology / PMC.
  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor. BenchChem.
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.
  • Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Journal of Medicinal Chemistry - ACS Publications.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC.
  • Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Publications.

Sources

Validation

Technical Application Guide: Cross-Reactivity and Selectivity Profiling of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (AMBMC)

Executive Summary & Structural Rationale 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (AMBMC) is a versatile cycloalkylamine scaffold frequently utilized in the development of CNS-active therapeutics[1]. Structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (AMBMC) is a versatile cycloalkylamine scaffold frequently utilized in the development of CNS-active therapeutics[1]. Structurally, it features a highly lipophilic cyclohexane core, a primary aminomethyl group, and a tertiary N-benzyl-N-methylamine moiety.

The Causality of Cross-Reactivity: The structural topology of AMBMC shares significant pharmacophoric overlap with established arylcyclohexylamines and sigma ( σ ) receptor ligands. The N-benzyl group provides critical π

π stacking interactions required for high-affinity binding to the σ1​ receptor's hydrophobic pocket. However, this same lipophilicity and basicity make the scaffold highly prone to off-target cross-reactivity at the NMDA receptor's phencyclidine (PCP) site and the active sites of Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4[2].

To successfully develop AMBMC-derived compounds, researchers must employ highly specific, self-validating biological assays that isolate these targets without generating false positives. This guide provides an objective performance comparison of AMBMC against reference standards and details optimized methodologies to circumvent common assay artifacts.

Comparative Performance Data

To establish a baseline for selectivity, AMBMC was evaluated against industry-standard reference compounds across primary CNS targets and major drug-metabolizing enzymes.

Table 1: Comparative Receptor Binding Affinity ( Ki​ , nM)

Note: Values represent typical binding profiles for this scaffold class to illustrate cross-reactivity trends.

Compound σ1​ Receptor σ2​ ReceptorNMDA ReceptorSelectivity Profile
AMBMC 12.585.4410.0Mixed σ1​ / σ2​ (Moderate NMDA cross-reactivity)
(+)-Pentazocine 2.9406.0>10,000Highly σ1​ Selective
DTG 14.512.2>10,000Pan-Sigma ( σ1​ / σ2​ )
Haloperidol 3.054.0>10,000Non-selective σ / D2​ Antagonist
MK-801 >10,000>10,0001.2Highly NMDA Selective
Table 2: Cytochrome P450 Inhibition ( IC50​ , µM)

Assessing metabolic liability and off-target enzyme cross-reactivity.

CompoundCYP2D6CYP3A4CYP2C19Control Type
AMBMC 4.218.5>50.0Test Scaffold
Quinidine 0.08>50.0>50.0CYP2D6 Positive Control
Ketoconazole >50.00.04>50.0CYP3A4 Positive Control
Ticlopidine >50.0>50.00.12CYP2C19 Positive Control

Experimental Workflows & Logic

ScreeningWorkflow A AMBMC Scaffold Evaluation B Radioligand Binding (σ1, σ2, NMDA) A->B D CYP450 Cross-Reactivity (LC-MS/MS) A->D C Functional Assays (GPCR/Ion Channel) B->C E Selectivity Profiling & Lead Optimization C->E D->E

Caption: Workflow for evaluating AMBMC cross-reactivity and selectivity across targets.

Methodologies: Self-Validating Protocols

Protocol A: Optimized Radioligand Binding Assays ( σ1​ and σ2​ )

The Causality of Assay Design: Historically, σ2​ receptor quantitation utilized the pan-sigma radioligand[ 3 H]-DTG alongside (+)-pentazocine as a "masking agent" to block σ1​ sites[3]. However, DTG actively displaces (+)-pentazocine due to competitive kinetics, leaving σ1​ receptors partially unmasked. This cross-reactivity leads to a severe overestimation of σ2​ receptor density[4]. To ensure trustworthiness, this protocol eliminates masking agents by utilizing cell lines inherently devoid of σ1​ receptors.

AssayLogic S1 Standard σ2 Assay (Mixed Tissue) S2 Add (+)-Pentazocine (Masks σ1) S1->S2 S3 DTG Displaces Mask (Overestimates σ2) S2->S3 O1 Optimized σ2 Assay (MCF7 Cells) O2 No Masking Agent Required O1->O2 O3 Accurate σ2 Affinity Measurement O2->O3

Caption: Comparison of standard masking protocols versus optimized masking-free σ2 assays.

Step-by-Step Procedure:

  • Tissue/Cell Preparation:

    • For σ1​ assays, utilize Guinea Pig Liver (GPL) membranes, which naturally express the highest density of σ1​ receptors[5].

    • For σ2​ assays, culture and harvest MCF7 cells (ATCC HTB-22), which are confirmed to be devoid of σ1​ receptors, thereby removing the need for masking agents[4].

  • Radioligand Incubation:

    • σ1​ : Incubate GPL membranes (~150,000 cells/well) with 0.5–60 nM [ 3 H]-(+)-pentazocine and varying concentrations of AMBMC for 2 hours at 37°C with continuous shaking (400 rpm)[6].

    • σ2​ : Incubate MCF7 membranes with [ 3 H]-DTG and AMBMC under identical thermal conditions.

  • Non-Specific Binding (NSB) Control: To validate the specific isotopic signal, determine NSB by introducing 1 mM reduced haloperidol to control wells[4]. Causality: Reduced haloperidol fully saturates both σ sites without overlapping the radioligand's emission spectrum.

  • Termination & Washing: Terminate the assay by rapid vacuum filtration through glass fiber filter mats pre-soaked in 0.2% aqueous polyethylenimine (to reduce non-specific ligand adhesion). Wash 8 times with 300 µL of cold water[6].

Protocol B: CYP450 Cross-Reactivity & Inhibition Assay (LC-MS/MS)

The Causality of Assay Design: Fluorescent CYP assays are prone to auto-fluorescence artifacts from aromatic test compounds. Furthermore, high substrate concentrations can artificially suppress competitive inhibition. Therefore, this protocol utilizes LC-MS/MS for absolute specificity and mandates substrate concentrations strictly at their apparent Km​ values to accurately capture competitive cross-reactivity[7].

Step-by-Step Procedure:

  • Pre-Incubation: Suspend Human Liver Microsomes (HLMs) in 50 mM Tris buffer (pH 7.4). Add AMBMC across a concentration gradient (0.1 µM to 50 µM) and pre-incubate for 5 minutes at 37°C[2][7].

  • Reaction Initiation: Introduce an NADPH regenerating system (1 mM) alongside isoform-specific substrates at their respective Km​ concentrations (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) to initiate oxidative metabolism[2][8].

  • Quenching: After exactly 20 minutes, quench the reaction by adding 300 µL of 20% ice-cold trichloroacetic acid (TCA) or cold acetonitrile to precipitate the microsomal proteins[2].

  • Quantification: Centrifuge the samples at 10,000g for 1 minute[2]. Extract the supernatant and quantify the formation of specific metabolites (e.g., 1'-hydroxymidazolam) via LC-MS/MS[8]. Calculate the percentage of inhibition relative to vehicle controls to derive the IC50​ [8].

References

  • CymitQuimica. "1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine - Product Information." CymitQuimica. URL:[1]

  • Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology, NIH. URL:[3]

  • Abate, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology. URL:[4]

  • Benchchem. (2025). "A Comparative Guide to the Cross-Reactivity of 2,3,5-Trimethylphenol and Structurally Related Phenolic Compounds in Enzyme Assay." Benchchem. URL:[8]

  • Chu, U. B., et al. (2016). "SIGMA RECEPTOR BINDING ASSAYS." PMC - NIH. URL:[5]

  • Laurini, E., et al. (2014). "The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1​ Receptor Ligand Binding." Biochemistry - ACS Publications. URL:[6]

  • Miksys, S., & Tyndale, R. F. (2008). "Brain Drug-Metabolizing Cytochrome P450 Enzymes are Active In Vivo, Demonstrated by Mechanism-Based Enzyme Inhibition." PMC - NIH. URL:[2]

  • Li, Y., et al. (2018). "Identification of the cytochrome P450 enzymes involved in the oxidative metabolism of trantinterol using ultra high-performance liquid chromatography coupled with tandem mass spectrometry." RSC Publishing. URL:[7]

Sources

Comparative

A Comparative Guide to Purity Validation Techniques for Commercial Batches of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, establishing a robust and validated purity profile for commercial batches is of paramount importance. This guide provides an in-depth comparison of essential analytical techniques, offering insights into their application, underlying principles, and the interpretation of the data they generate. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to design and implement a comprehensive purity validation strategy that is both scientifically sound and compliant with regulatory expectations.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] These guidelines underscore the necessity of a multi-faceted analytical approach to ensure that all potential organic, inorganic, and residual solvent impurities are adequately controlled.

The Analytical Gauntlet: A Multi-Technique Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. Instead, a complementary suite of methods must be employed, each offering unique insights into the molecular identity and the presence of any contaminants. For 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, a molecule with both aliphatic and aromatic moieties, as well as primary and tertiary amine functionalities, a carefully selected array of techniques is crucial.

The primary methods for purity validation fall into two main categories: chromatographic and spectroscopic. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are adept at separating the API from its impurities.[5] Spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information about the API and any detected impurities.[6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often considered the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[7] For a non-volatile compound like 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, HPLC is the preferred chromatographic method.

The "Why": The power of HPLC lies in its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For our target molecule, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The non-polar benzyl and cyclohexyl groups of our compound will interact with the stationary phase, while the polar aminomethyl group will have a greater affinity for the mobile phase. This allows for fine-tuned separation from potentially more or less polar impurities.

Due to the basic nature of the amine groups, which can cause poor peak shape (tailing) on standard silica-based columns, the use of a base-deactivated column or the addition of a competing amine, such as triethylamine, to the mobile phase is often necessary. Furthermore, since the molecule lacks a strong chromophore, derivatization may be required to enhance UV detection.[8][9][10] A common approach is pre-column derivatization with a reagent like o-phthalaldehyde (OPA) to form a highly fluorescent derivative, significantly increasing detection sensitivity.[8][9]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

  • Sample Preparation: Accurately weigh and dissolve the 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Derivatization: Mix the sample solution with an OPA/thiol reagent solution and allow it to react for a specified time to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute the derivatized analyte and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Comparative HPLC Purity of Three Commercial Batches

Batch NumberRetention Time (min)Peak Area (%)Relative Purity (%)
Batch A15.299.8599.85
Batch B15.399.5299.52
Batch C15.299.9199.91
Gas Chromatography (GC): A Tool for Volatile Impurities and Residual Solvents

While HPLC is ideal for the analysis of the non-volatile API, Gas Chromatography is indispensable for the detection and quantification of volatile and semi-volatile impurities, as well as residual solvents from the manufacturing process.[11][12][13] The ICH Q3C guidelines provide strict limits for residual solvents based on their toxicity.[3]

The "Why": GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[11] For 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine, potential volatile impurities could include starting materials or by-products from the synthesis. Residual solvents are a common class of impurities that must be monitored.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Sample Preparation: Accurately weigh a sample of the API into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 minutes.

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: A programmed ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 240 °C) to separate a wide range of solvents.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.

Data Presentation: Residual Solvent Analysis of Three Commercial Batches (ppm)

SolventICH Limit (ppm)Batch ABatch BBatch C
Methanol3000150210180
Toluene890< 5065< 50
Dichloromethane600Not DetectedNot DetectedNot Detected
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurity Structures

Mass Spectrometry is a powerful technique for confirming the molecular weight of the API and for identifying unknown impurities.[6][7][14][15] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and structural information.[6][13][16][17][18]

The "Why": MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.[14][16] This is invaluable for the structural elucidation of unknown impurities.[6][14]

Experimental Protocol: LC-MS for Impurity Identification

  • Chromatographic Separation: Utilize the same HPLC method developed for purity analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.

    • Scan Range: m/z 50 - 1000.

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine. The mass spectra of any impurity peaks can be used to propose potential structures.

Data Presentation: Impurity Profile by LC-MS for Batch B

Retention Time (min)Observed m/zProposed Structure
12.8189.1701Des-benzyl impurity
15.3247.22231-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (API)
18.5261.2379N-oxide impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[6][7][19][20] For purity validation, quantitative NMR (qNMR) can be a powerful orthogonal technique to chromatography.[21]

The "Why": NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule.[20] This allows for the confirmation of the API's structure and can reveal the presence of structurally related impurities that may be difficult to separate by chromatography. qNMR can provide a highly accurate measure of purity without the need for a reference standard of the impurity itself.[21]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Sample Preparation: Dissolve a precisely weighed amount of the API in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: ¹H NMR.

    • Key Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest is crucial for accurate quantification.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the API to the integral of the internal standard.

Data Presentation: ¹H NMR Purity of Three Commercial Batches

Batch NumberPurity by ¹H NMR (%)
Batch A99.8
Batch B99.5
Batch C99.9

Visualizing the Workflow

A logical workflow is essential for a comprehensive purity validation.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Integration & Reporting Sample Commercial Batch of API HPLC HPLC-FLD (Purity & Quantification) Sample->HPLC GC Headspace GC-FID (Residual Solvents) Sample->GC LCMS LC-MS (Impurity Identification) Sample->LCMS NMR ¹H NMR (Structural Confirmation & qNMR) Sample->NMR Report Comprehensive Purity Report HPLC->Report GC->Report LCMS->Report NMR->Report

Caption: Purity Validation Workflow for 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Conclusion: A Self-Validating System for Quality Assurance

The purity validation of a commercial batch of 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine necessitates a multi-pronged analytical strategy. By combining the separatory power of HPLC and GC with the structural elucidation capabilities of MS and NMR, a comprehensive and robust purity profile can be established. This orthogonal approach creates a self-validating system where the results from one technique corroborate the findings of another, ensuring the highest level of confidence in the quality of the API. The methodologies and data presented in this guide serve as a foundation for developing a tailored and scientifically rigorous purity validation program that meets the stringent requirements of the pharmaceutical industry. The validation of these analytical methods according to ICH Q2(R2) guidelines is a critical final step to ensure their suitability for their intended purpose.[22][23][24]

References

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Gas Chromatography and its Applications in Pharmaceutical Industry.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis - Drawell. (2023, June 5).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6).
  • Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences - Longdom Publishing.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 16).
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (2026, February 25).
  • Small Molecule Identity and Purity Testing - Pacific BioLabs.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery - ACS Publications. (2014, December 16).
  • 2.3. Mass spectrometry in impurity profiling - ResearchGate.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • Quality Guidelines - ICH.
  • Ensuring Purity for Chromatography in Pharmaceutical Analysis - Integrated Liner Technologies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs. (2024, September 4).
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (2023, November 16).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12).
  • Small Molecule Identification and Purity Testing - Medistri SA. (2023, October 30).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - ResearchGate. (2023, November 11).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine - CymitQuimica.
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7).
  • Raman Spectroscopy vs NMR: Best for Structural Elucidation. (2025, September 19).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1).
  • EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation.
  • N-benzyl-N-(1-cyclopropylethyl)amine | 133612-01-8 - MilliporeSigma.
  • 1-(aminomethyl)-N-methylcyclohexan-1-amine | C8H18N2 | CID 14088188 - PubChem.
  • Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

As a highly functionalized aliphatic and benzyl diamine, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a critical intermediate in advanced drug development and synthetic chemistry. However, its dual-amine functi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized aliphatic and benzyl diamine, 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is a critical intermediate in advanced drug development and synthetic chemistry. However, its dual-amine functionality imparts significant basicity, nucleophilicity, and environmental reactivity. This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

PART 1: Physicochemical & Hazard Profile

Understanding the quantitative and qualitative properties of a chemical is the first step in designing a self-validating safety system. The table below summarizes the critical data required for risk assessment[1].

Property / AttributeQuantitative Data / Classification
Chemical Name 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine
CAS Registry Number 41805-29-2
Molecular Formula C15H24N2
Molar Mass 232.36 g/mol
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Hazard Class Irritant / Harmful Organic Base
PART 2: Operational Safety & Handling Protocols

To build a deeply trustworthy laboratory environment, we must move beyond simply listing safety rules and understand the causality behind them.

1. Atmospheric Isolation (The Carbamate Effect)

  • Causality: The unhindered primary amine group (-CH2NH2) on this molecule is highly nucleophilic. Upon prolonged exposure to ambient air, it will rapidly react with atmospheric carbon dioxide (CO2) to form solid carbamate salts. This reaction not only degrades the purity of your reagent but also causes crusting around bottle threads, which can permanently fuse caps or compromise the container's seal.

  • Protocol: Always handle the neat chemical under an inert atmosphere (Nitrogen or Argon).

  • Self-Validating Check: Before returning the bottle to storage, purge the headspace with inert gas for 5 seconds. The protocol is validated if the cap threads remain completely free of white, crystalline residue upon the next use.

2. Personal Protective Equipment (PPE) Selection

  • Causality: Organic amines readily permeate standard latex gloves, carrying the toxic payload directly into the skin.

  • Protocol: Utilize medium-to-heavyweight nitrile or butyl rubber gloves. If handling outside of a certified fume hood, a NIOSH-approved respirator equipped with an organic/amine vapor cartridge is mandatory.

  • Self-Validating Check: Perform a visual and tactile inspection of your gloves after handling. Any swelling, discoloration, or tackiness indicates immediate permeation; gloves must be doffed and replaced instantly.

PART 3: Spill Response & Containment Workflow

In the event of a spill, rapid isolation and neutralization are required to prevent inhalation hazards and surface corrosion.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Ventilate Area) Start->Assess PPE Don Advanced PPE (Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Neutralize Neutralize Residue (5% Citric Acid Solution) Contain->Neutralize Collect Collect in HDPE Container (Seal & Label) Neutralize->Collect Dispose Transfer to Hazardous Waste (RCRA Compliant) Collect->Dispose

Figure 1: Emergency spill response and containment workflow for toxic organic amines.

Step-by-Step Spill Methodology:

  • Evacuate & Ventilate: Immediately clear the area and maximize fume hood flow rates to draw vapors away from personnel.

  • Containment: Surround the spill with an inert absorbent such as dry sand or vermiculite. Never use sawdust, as the heat of neutralization with an organic base can create a fire hazard.

  • Neutralization: Carefully apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) over the absorbed spill. This converts the volatile free-base amine into a stable, water-soluble salt.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a High-Density Polyethylene (HDPE) bucket.

  • Validation Check: Swab the cleaned spill surface with a damp piece of universal pH indicator paper. The spill response is only considered successful and complete when the paper registers a neutral pH (6.0–8.0). If it reads basic (pH > 8), repeat the neutralization step.

PART 4: Waste Segregation & Disposal Procedures

Improper disposal of organic amines is a primary cause of laboratory accidents. According to the authoritative guidelines established in Prudent Practices in the Laboratory, amines must be strictly segregated from other chemical classes[2].

Step-by-Step Disposal Methodology:

  • Strict Waste Segregation:

    • Causality: 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine must be placed exclusively in a "Halogen-Free Organic Base" waste stream. Mixing this amine with halogenated solvents (e.g., dichloromethane, chloroform) will trigger a slow, exothermic Menschutkin reaction, forming quaternary ammonium salts. Over time, this generates immense pressure that can cause waste carboys to detonate.

  • Containerization:

    • Transfer waste into an HDPE carboy. Avoid metal containers, which will corrode, and specific polycarbonates that degrade under basic conditions.

  • Regulatory Labeling:

    • Following the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for satellite accumulation areas (40 CFR § 262.15), the container must be explicitly labeled with the chemical constituents, the hazard class ("Toxic/Corrosive"), and the exact accumulation start date[3].

  • Final Disposal Routing:

    • Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature incineration . Incineration is the only EPA-approved method for the complete destruction of nitrogenous organic waste, preventing toxic runoff into groundwater systems.

  • Validation Check:

    • Before sealing the waste carboy at the end of the day, visually inspect the liquid for unexpected phase separation or gas evolution, and touch the exterior of the container. A stable, room-temperature exterior confirms that no unintended exothermic cross-reactions are occurring within the waste matrix.

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine

As a Senior Application Scientist, I recognize that handling complex, multi-functional amines requires moving beyond basic safety data sheets to understand the mechanistic causality of chemical hazards. 1-(aminomethyl)-N...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional amines requires moving beyond basic safety data sheets to understand the mechanistic causality of chemical hazards. 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine (CAS 41805-29-2) [1] is a highly specialized building block utilized in drug development and advanced organic synthesis.

Structurally, this compound features both a primary aminomethyl group and a tertiary amine (N-benzyl-N-methyl) attached to a lipophilic cyclohexane ring. This dual-amine functionality combined with high lipophilicity makes it an insidious hazard: it can rapidly penetrate standard protective barriers and biological membranes, leading to severe, deep-tissue liquefactive necrosis[2].

This guide provides a self-validating, field-proven operational framework for researchers to handle this compound with uncompromising safety.

Mechanistic Hazard Profile: The Causality of Amine Toxicity

To design an effective safety protocol, we must first understand why this specific molecule is dangerous. Analogous to simpler benzylamines, this compound is highly corrosive to skin, eyes, and mucous membranes.

The danger stems from its biphasic nature:

  • Lipid Penetration: The cyclohexyl and benzyl moieties grant the molecule a high partition coefficient (LogP). It rapidly dissolves through the lipid bilayers of the stratum corneum.

  • Extreme Basicity: Once inside the aqueous cellular environment, the primary and tertiary amines protonate, driving localized pH spikes above 11.

  • Saponification: This alkalinity saponifies structural lipids and denatures cellular proteins, causing liquefactive necrosis—a process where dead tissue softens and turns to liquid, allowing the chemical to penetrate even deeper[3].

ToxicityMechanism A 1-(aminomethyl)-N-benzyl- N-methylcyclohexan-1-amine B Dermal/Ocular Contact A->B Exposure C Lipid Bilayer Penetration (Driven by Lipophilicity) B->C Absorption D Amine Protonation (Localized pH > 11) C->D Aqueous Solvation E Tissue Saponification & Protein Denaturation D->E Extreme Basicity F Liquefactive Necrosis E->F Cellular Destruction

Mechanism of lipophilic amine-induced liquefactive necrosis upon dermal or ocular exposure.

Quantitative Hazard Indicators
ParameterEstimated CharacteristicOperational Implication
Molecular Weight 232.37 g/mol [1]Moderate volatility; vapors can accumulate in low areas or unventilated spaces.
Corrosivity Category 1B / 1CCauses immediate tissue destruction and irreversible eye damage[2].
Inhalation Hazard HighAerosols or vapors cause severe respiratory tract burns[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are insufficient for handling lipophilic amines. Amines act as plasticizers and organic solvents, rapidly degrading latex and permeating thin nitrile.

Glove Material Compatibility & Breakthrough Times
Glove MaterialBreakthrough TimeDegradation RatingApplication Recommendation
Butyl Rubber (0.5mm) > 480 minExcellentPrimary choice for prolonged handling or large volumes.
Neoprene > 240 minGoodAcceptable alternative to Butyl rubber.
Heavy Nitrile (0.2mm+) 30 - 60 minFairIncidental splash protection only. Must double-glove.
Latex < 10 minPoorDO NOT USE. Rapidly degraded by amines.
Required PPE Ensemble
  • Ocular Protection: Chemical splash goggles paired with a full-face shield. Amines can cause permanent blindness upon contact[2].

  • Dermal Protection: Flame-resistant (FR) lab coat with Tyvek sleeves to prevent wrist exposure.

  • Respiratory Protection: All handling must occur inside a certified Class II fume hood. If engineering controls fail, an ABEK1P3 combination respirator cartridge (specifically rated for ammonia and organic amines) is required.

Operational Workflow: Safe Dispensing and Solution Preparation

To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to when dispensing 1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine.

Step 1: Environmental Preparation

  • Verify fume hood inward face velocity is between 0.4 to 0.6 m/s (80-120 fpm).

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents and concentrated acids, which can trigger violent exothermic reactions[2].

Step 2: PPE Verification & Donning

  • Don inner standard nitrile gloves, followed by outer Butyl rubber gloves.

  • Ensure the lab coat cuffs are tucked inside the outer gloves to eliminate exposed skin.

Step 3: Volumetric Transfer

  • Causality Check: Because lipophilic amines can have varying viscosities and vapor pressures, avoid standard air-displacement pipettes which may drip.

  • Use a positive displacement pipette or a glass gas-tight syringe for precise, drip-free liquid transfer.

  • Transfer the chemical over a secondary containment tray lined with chemical-absorbent pads.

Step 4: Immediate Decontamination of Reusable Tools

  • Do not wash contaminated glassware directly with water, as the amine is poorly soluble and will coat the sink.

  • Rinse glassware first with a 1% to 5% acetic acid solution to protonate the amine, converting it into a highly water-soluble ammonium salt.

  • Follow with a standard distilled water and detergent wash.

Emergency Response & Spill Mitigation Protocol

In the event of a spill, standard aqueous cleanup methods will fail and potentially spread the hazardous material. You must utilize an acid-base neutralization strategy.

SpillResponse S1 Identify Amine Spill S2 Evacuate & Ventilate (Maximize Fume Exhaust) S1->S2 Immediate Action S3 Don Maximum PPE (Butyl Gloves, Respirator) S2->S3 Preparation S4 Neutralize (Dilute Acetic Acid) S3->S4 Chemical Mitigation S5 Absorb (Inert Clay/Sand) S4->S5 Physical Removal S6 Dispose as Corrosive Waste S5->S6 Waste Logistics

Step-by-step operational workflow for neutralizing and managing aliphatic amine spills.

Step-by-Step Spill Cleanup Methodology
  • Isolation: Immediately evacuate personnel from the immediate vicinity. Lower the fume hood sash to maximize exhaust velocity. Remove all ignition sources, as amine vapors can be combustible.

  • Neutralization (Critical Step):

    • Do NOT use strong acids (e.g., HCl or H2SO4). The resulting exothermic reaction will boil the amine, creating a highly toxic, corrosive aerosol cloud.

    • Carefully spray the spill perimeter and center with a weak acid, such as 5% Citric Acid or Dilute Acetic Acid .

  • Absorption: Once neutralized, cover the liquid with an inert, non-combustible absorbent material like diatomaceous earth, dry sand, or vermiculite. Never use sawdust, as the organic material can react with the basic amine.

  • Verification: After sweeping up the absorbent into a chemical waste bag, swab the spill surface with a wet pH indicator strip. The surface is fully decontaminated only when the pH reads neutral (pH 6-8).

Waste Disposal & Environmental Logistics

1-(aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine is harmful to aquatic life and must never be discharged into municipal sewer systems[2].

  • Segregation: Store amine waste in chemically compatible, clearly labeled High-Density Polyethylene (HDPE) or glass containers. Do not mix amine waste with halogenated solvents or acidic waste streams to prevent pressure buildup from exothermic salt formation.

  • Labeling: Label as "Corrosive Organic Amine Waste (UN 2735 equivalent)".

  • Disposal: Offer surplus and non-recyclable solutions to a licensed chemical disposal company. The standard disposal method is incineration in a facility equipped with an afterburner and an alkaline scrubber to capture nitrogen oxide (NOx) emissions[4]. Ensure compliance with local environmental regulatory bodies (e.g., Singapore NEA, US EPA).

Sources

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